The table below summarizes the core chemical and physical properties of 1-Monopalmitin.
| Property | Value / Description |
|---|---|
| Systematic Name | This compound; 1-Palmitoylglycerol; Glyceryl palmitate [1] [2] [3] |
| CAS Registry Number | 542-44-9 [1] [3] |
| Molecular Formula | C19H38O4 [1] [3] |
| Molecular Weight | 330.50 g/mol [1] [3] |
| Appearance | White to Off-White solid [4] [2] |
| Melting Point | 75°C [1] |
| Boiling Point | 451.3°C at 760 mmHg [1] |
| Flash Point | 146.7°C [1] |
| Density | 0.969 g/cm³ [1] |
| Solubility | Insoluble or slightly soluble in H2O; soluble in DMSO, chloroform, methanol, ethanol (often requiring sonication or heating) [4] [2] |
A 2023 study investigated the anticancer mechanism of this compound against non-small cell lung cancer (NSCLC) cell lines A549 and SPC-A1 [5].
This experimental workflow for evaluating the anticancer activity of this compound can be visualized as follows:
Experimental workflow for evaluating the anticancer activity of this compound in vitro.
A 2018 study detailed the synthesis of 1-monomyristin and 2-monopalmitin, which are structurally analogous to this compound [6].
Synthesis of 1-Monomyristin:
Synthesis of 2-Monopalmitin:
Research suggests that this compound induces apoptosis in lung cancer cells primarily through the PI3K/Akt signaling pathway, with autophagy playing a complicating role [5]. The proposed mechanism is illustrated below:
Proposed mechanism of this compound-induced apoptosis in lung cancer cells via the PI3K/Akt pathway.
Key quantitative findings from the study include [5]:
A study on in vitro digestion provided key insights into the fate of monoacylglycerols, which is directly relevant to the bioavailability of this compound [7].
While this compound itself was not the most active compound in one study, research on its close structural analogs reveals important structure-activity relationships [6].
The table below summarizes the core identification and physicochemical properties of 1-Monopalmitin.
| Property | Value / Description |
|---|---|
| Common Name | This compound [1] [2] |
| IUPAC Name | 2,3-dihydroxypropyl hexadecanoate [3] |
| CAS Number | 542-44-9 [1] [3] [2] |
| Molecular Formula | C₁₉H₃₈O₄ [1] [3] [2] |
| Molecular Weight | 330.50 g/mol [1] [3] [2] |
| Related Catalog | Signaling Pathways, Membrane Transporter/Ion Channel, P-glycoprotein [2] |
| Natural Source | Bitter Melon (Momordica charantia) [4] [5] |
| Also Found In | Neolitsea daibuensis, Perilla frutescens, Trichosanthes tricuspidata [3] |
| Biological Role | Plant metabolite, algal metabolite [3] |
The following table details the physical characteristics, solubility, and handling information for this compound.
| Property | Value / Description |
|---|---|
| Appearance | White to off-white solid powder [3] |
| Density | 0.969 g/cm³ [1] [2] |
| Melting Point | 75°C [1] [3] [2] |
| Boiling Point | 451.3°C at 760 mmHg [1] [3] [2] |
| Flash Point | 146.7°C [1] [3] [2] |
| LogP | 4.36 [1] [3] [2] |
| Solubility (In Vitro) | ~50 mg/mL in DMSO and Ethanol [3] |
| Solubility (In Vivo) | ≥ 2.5 mg/mL in 10% DMSO + 90% Corn Oil [3] |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months [3] |
| Safety Phrases | S22-S24/25 (Do not breathe dust; Avoid contact with skin and eyes) [1] [2] |
| Personal Protective Equipment | Eyeshields, Gloves, type N95 (US) or type P1 (EN143) respirator filter [1] [2] |
This compound is primarily recognized for its ability to inhibit P-glycoprotein (P-gp), an ATP-dependent efflux pump that contributes to multidrug resistance in cancer therapy and regulates the intestinal absorption of many drugs [5].
The following methodology is adapted from the primary research article that identified and characterized this compound as a P-gp inhibitor [5].
1. Cell Culture
2. Preparation of Bitter Melon Extract & Fractionation
3. Accumulation Assay to Measure P-gp Inhibition The core of the protocol is an accumulation assay, which measures the build-up of a fluorescent P-gp substrate inside the cells. If P-gp is active, it pumps the substrate out, leading to low accumulation. If an extract or compound inhibits P-gp, the substrate accumulates inside the cells, showing increased fluorescence or radioactivity.
4. Data Analysis
The following Graphviz diagram illustrates the proposed mechanism by which this compound inhibits P-glycoprotein (P-gp) in intestinal epithelial cells, thereby increasing intracellular drug concentration.
Diagram 1: this compound inhibits P-gp, preventing drug efflux and increasing intracellular concentration.
The identification of this compound as a P-gp inhibitor from a natural dietary source like bitter melon has significant implications for drug development.
This compound (Glyceryl palmitate) is a small molecule identified as a major active constituent in the microalgae Mougeotia nummuloides and Spirulina major [1] [2] [3]. Its key documented bioactivity is potential antitumor effects, specifically against lung cancer cells [1] [4].
The table below summarizes key quantitative data from in vitro studies on this compound:
| Parameter | Details |
|---|---|
| Antiproliferative Activity (IC₅₀) | A549 cells (human lung cancer): 50.12 μg/mL; SPC-A1 cells (human lung cancer): 58.30 μg/mL [4]. |
| Cell Cycle Arrest | Induces G2/M phase arrest in A549 and SPC-A1 cells [1] [4]. |
| Key Protein Changes | Upregulates p21; Downregulates Cyclin D1 [4]. |
| Apoptosis Induction | Activates caspase-dependent apoptosis; promotes Caspase-3 and PARP cleavage; inhibits Inhibitors of Apoptosis Proteins (IAPs) expression [1] [4]. |
| Solubility | Insoluble or slightly soluble in H₂O, Ethanol, and DMSO; requires sonication and/or heating [5] [3]. |
While full protocols are not available, key methodological elements from the literature are outlined below.
Cell Viability Assay (Proliferation)
Analysis of Cell Cycle
Analysis of Apoptosis
The research suggests that this compound promotes lung cancer cell death primarily through the PI3K/Akt pathway. The diagram below illustrates this proposed mechanism.
Proposed anticancer mechanism of this compound via PI3K/Akt pathway.
The evidence suggests this compound is a promising candidate for further investigation [1]. Key findings and implications for future work include:
The inhibitory effect of 1-Monopalmitin on P-gp is demonstrated by the following key experimental findings:
The table below summarizes the quantitative data related to the P-gp inhibitory effect of this compound and associated compounds.
| Compound/Extract | Experimental Model | Key Measured Outcome | Reported Effect |
|---|---|---|---|
| Bitter Melon Extract | Caco-2 cells | Accumulation of Rhodamine-123 | Increased accumulation [1] |
| This compound | Caco-2 cells | Accumulation of ( ^3 \text{H} )-daunomycin | Increased accumulation [1] [2] |
| This compound & related compounds | Caco-2 cells | Structure-Activity Relationship | Inhibition depends on fatty acid chain length and requires a monoglyceride structure [1] |
For researchers looking to validate or explore these findings, here is a summary of the core methodologies based on the cited literature.
This protocol is adapted from the study that identified this compound [1].
Experimental workflow for measuring P-gp inhibition via cellular uptake.
While the exact molecular mechanism of this compound is not fully detailed in the available literature, recent research on other P-gp inhibitors and general P-gp biology provides a plausible signaling pathway that could be involved.
P-gp expression is regulated by several key signaling pathways. A 2025 study on a P-gp-targeting aptamer showed that its inhibitory effect was linked to the Wnt/β-catenin signaling pathway [3]. The inhibitor downregulated key components of the pathway (Wnt3, Dishevelled, β-catenin) and affected the activity of GSK-3β, leading to reduced P-gp mRNA and protein expression. This represents a transcriptional-level mechanism.
Proposed mechanism: P-gp inhibition via Wnt/β-catenin pathway downregulation.
The discovery of this compound as a P-gp inhibitor, especially from a natural dietary source, opens up several potential research avenues:
The table below summarizes key experimental findings from a study that investigated the effects of this compound on MRP2 in Caco-2 cell lines [1] [2].
| Experimental Measure | Result with this compound Treatment | Control Result | Positive Control (MK-571) |
|---|---|---|---|
| Cell Viability (24-hour) | Non-cytotoxic at concentrations ≤ 1000 µM [1] [2] | - | - |
| Rhodamine 123 Accumulation | Significant increase [1] [2] | Baseline | Significant increase |
| E₂17βG Efflux Ratio | Significant decrease [1] [2] | Baseline | Significant decrease |
| MRP2 Protein Expression (Western Blot) | 19% decrease (not statistically significant) [1] | Baseline | Not measured |
The data indicates that while this compound effectively inhibits MRP2 function—leading to increased drug accumulation and reduced efflux—this effect is not primarily due to a reduction in the amount of MRP2 protein [1].
Here are the detailed methodologies for the key experiments cited in the studies [1] [2].
The following diagram illustrates how lipid-based excipients like this compound can enhance the absorption of lipophilic drugs, partly by modulating efflux transporters like MRP2 in the intestine [3].
This diagram outlines the key steps involved in a typical in vitro study to evaluate the effects of a compound like this compound on MRP2 activity and expression [1] [2].
This compound (Glyceryl palmitate, CAS Number 542-44-9) is a monoglyceride with the chemical formula C19H38O4 and a molecular weight of 330.51 g/mol. It consists of a glycerol molecule esterified with palmitic acid (hexadecanoic acid) at the sn-1 position. This structure places it in the broader class of fatty acid derivatives known for their diverse biological activities, ranging from antimicrobial to anticancer properties [1] [2].
The compound occurs naturally in various biological systems and plant extracts, most notably as a component of bitter melon (Momordica charantia) extract, from which it was first isolated as an active compound inhibiting P-glycoprotein activity in intestinal cells [1] [2]. Its presence has also been identified in other natural sources, including the lipophilic fractions of Opuntia ficus-indica (prickly pear) roots, where it contributes to the observed biological activities of these traditional medicinal plants [3].
From a physicochemical perspective, this compound typically presents as a white to off-white solid powder with a melting point of 75°C and a density of 0.969 g/cm³. It exhibits limited water solubility but dissolves well in various organic solvents including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone [1] [2] [4]. These properties are significant considerations for developing formulations for research or potential therapeutic applications.
Recent investigations have revealed promising anticancer properties of this compound, particularly against non-small cell lung cancer (NSCLC), which represents approximately 85% of all lung cancer cases [5].
This compound exerts its antitumor effects through multiple interconnected mechanisms that collectively induce cell cycle arrest and apoptosis in cancer cells. The compound has been shown to significantly inhibit proliferation in various lung cancer cell lines (A549, SPC-A1, H460, H1299) in a dose-dependent manner, with IC50 values ranging from 50.12 μg/mL to 176.75 μg/mL depending on the specific cell line [4].
Table 1: Antiproliferative Effects of this compound on Lung Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (μg/mL) | Reference |
|---|---|---|---|
| A549 | NSCLC | 50.12 | [4] |
| SPC-A1 | NSCLC | 58.30 | [4] |
| H460 | Lung cancer | 176.75 | [4] |
| H1299 | Lung cancer | 165.53 | [4] |
The compound demonstrates selective cytotoxicity toward cancer cells while exhibiting minimal toxicity to normal human bronchial epithelial cells (HBE), with an IC50 of 161.34 μg/mL, suggesting a favorable therapeutic window [4].
At the molecular level, this compound induces G2/M cell cycle arrest by modulating key cell cycle regulators. Treatment with 50 μg/mL of the compound for 20 hours resulted in upregulation of p21 protein expression and downregulation of Cyclin D1, creating a molecular environment that prevents cell cycle progression [4]. Furthermore, the compound promotes caspase-dependent apoptosis through activation of Caspase-3 and PARP cleavage while simultaneously inhibiting the expression of inhibitor of apoptosis proteins (IAPs) [5] [4].
The following diagram illustrates the primary molecular mechanisms through which this compound exerts its anticancer effects:
Molecular Mechanisms of this compound's Anticancer Activity
A pivotal finding in understanding this compound's mechanism of action is its interaction with the PI3K/Akt signaling pathway. Research demonstrates that the compound activates this pathway, and suppression of PI3K/Akt activity using specific inhibitors (LY294002 and Wortmannin) partially attenuates this compound-mediated anticancer effects [5]. This indicates that the antitumor activity is, at least partially, dependent on PI3K/Akt pathway activation.
Interestingly, this compound also induces protective autophagy in cancer cells, as evidenced by LC3-II accumulation and p62 degradation. When autophagy is inhibited using chloroquine, the cytotoxicity of this compound is dramatically enhanced, suggesting that the autophagy serves as a protective mechanism for cancer cells attempting to survive the compound's pro-apoptotic effects [5]. This combination approach with autophagy inhibitors represents a potential strategy to enhance the compound's therapeutic efficacy.
This compound has been identified as a potent inhibitor of P-glycoprotein (P-gp), a 170 kDa membrane protein belonging to the ATP-binding cassette (ABC) transporter superfamily [1] [2]. In normal tissues, P-gp functions as an ATP-dependent efflux pump that excretes hydrophobic xenobiotic compounds, playing an important role in protecting cells from xenobiotics [2].
The P-gp inhibitory activity of this compound was discovered through investigation of bitter melon extracts, where it was identified as the primary active compound responsible for increasing rhodamine-123 accumulation in human intestinal epithelial Caco-2 cells [2]. Follow-up studies confirmed that this compound increases the cellular accumulation of P-gp substrates including rhodamine-123 and daunorubicin in a dose-dependent manner (0.1-300 μM) without exhibiting cytotoxicity [4].
This inhibition of P-gp activity has significant implications for drug bioavailability, as P-gp is a major determinant of drug absorption and disposition. By inhibiting intestinal P-gp, this compound could potentially enhance the oral bioavailability of co-administered drugs that are P-gp substrates [2].
Monoglycerides as a chemical class have demonstrated significant antimicrobial properties, though the activity of specific compounds depends on structural characteristics including carbon chain length and esterification position [6] [7].
Table 2: Antibacterial and Antifungal Activity of Monoglyceride Derivatives
| Compound | Microorganism | Activity Level | Reference |
|---|---|---|---|
| 1-Monomyristin | Staphylococcus aureus | High activity | [6] |
| 1-Monomyristin | Aggregatibacter actinomycetemcomitans | High activity | [6] |
| 1-Monomyristin | Candida albicans | High activity | [6] |
| 2-Monomyristin | Escherichia coli | High activity | [6] |
| 2-Monopalmitin | Various tested microbes | No activity | [6] |
While this compound specifically was not tested in this study, the structure-activity relationships revealed that monoglycerides with shorter chain lengths (myristin vs. palmitin) and specific esterification positions (sn-1 vs. sn-2) exhibit enhanced antimicrobial efficacy [6]. Quantitative structure-activity relationship (QSAR) studies have confirmed that monoglycerides represent the most potent class of fatty acid derivatives against pathogens like Staphylococcus aureus, with antimicrobial activity strongly influenced by carbon chain length [7].
The antimicrobial potential of monopalmitin derivatives is further supported by their presence in bioactive plant extracts. Lipophilic extracts of Opuntia ficus-indica roots containing monopalmitin derivatives demonstrated significant antibacterial activity against both Gram-positive bacteria including methicillin-resistant Staphylococcus aureus (MRSA) and Gram-negative strains including Pseudomonas aeruginosa [3].
Purpose: To evaluate the antiproliferative effects of this compound on cancer cell lines and determine IC50 values.
Procedure:
Purpose: To quantify this compound-induced apoptosis and distinguish between early/late apoptotic and necrotic cell populations.
Procedure:
Purpose: To examine molecular mechanisms of this compound action, including apoptosis, autophagy, and pathway activation.
Procedure:
Purpose: To evaluate the effect of this compound on P-gp function in intestinal epithelial cells.
Procedure:
An environmentally friendly method for this compound synthesis has been developed using a two-step, solvent-free chemoenzymatic approach [8]:
Step 1: Enzymatic Esterification
Step 2: Hydrolysis of Intermediate
The following diagram illustrates this synthetic pathway:
Chemoenzymatic Synthesis Pathway for this compound
Traditional chemical synthesis of this compound involves:
For production of the regioisomer 2-monopalmitin:
Based on its demonstrated biological activities, this compound presents several promising therapeutic applications:
Cancer Adjuvant Therapy: The dual ability of this compound to induce apoptosis in cancer cells while inhibiting P-glycoprotein suggests potential application in combination chemotherapy regimens. By simultaneously triggering cancer cell death and inhibiting drug efflux transporters, it could enhance the efficacy of conventional chemotherapeutic agents [5] [2] [4].
Bioavailability Enhancement: The P-gp inhibitory activity positions this compound as a potential bioavailability enhancer for co-administered drugs that are P-gp substrates. This could lead to improved oral absorption and reduced interindividual variability in drug response [2] [4].
Antimicrobial Formulations: While direct evidence for this compound's antimicrobial efficacy is limited, the demonstrated activity of structurally similar monoglycerides suggests potential application in antimicrobial formulations, particularly against Gram-positive pathogens including MRSA [6] [3] [7].
Several promising research directions merit further investigation:
Combination Therapy Optimization: Systematic evaluation of this compound in combination with established chemotherapeutic agents, particularly those affected by P-gp-mediated resistance, could identify synergistic combinations for specific cancer types [5] [4].
Delivery System Development: The lipophilic nature of this compound presents formulation challenges that could be addressed through advanced delivery systems such as lipid nanoparticles, nanoemulsions, or polymeric micelles to improve bioavailability and targeting efficiency [4].
In Vivo Validation: Most current evidence derives from in vitro studies. Comprehensive in vivo studies using appropriate animal models are essential to validate efficacy, determine pharmacokinetic parameters, and establish safety profiles [5] [4].
Structure-Activity Relationship Expansion: Further exploration of structurally related compounds could identify analogs with enhanced potency, selectivity, or improved pharmaceutical properties [6] [7].
| Assay Type | Cell Lines Used | Key Findings & Quantitative Results | Experimental Context |
|---|
| Cytotoxicity (Cell Viability) | A549, SPC-A1, H460, H1299, HBE [1] [2] | • IC50 (A549): ~50.12 μg/mL • IC50 (SPC-A1): ~58.30 μg/mL • Higher IC50 in H460, H1299, and normal HBE cells (>160 μg/mL) | Treatment for 48 hours; demonstrates selective toxicity against specific cancer cell lines [1] [2]. | | Apoptosis Assay | A549, SPC-A1 [1] | • Dose-dependent increase in apoptosis. • Activation of Caspase-3. • Cleavage of PARP protein. • Suppression of IAPs (Inhibitor of Apoptosis Proteins). | Treatment for 48 hours; indicates activation of the caspase-dependent apoptosis pathway [1]. | | Cell Cycle Analysis | A549, SPC-A1 [1] [3] | Induction of G2/M phase arrest. | Treatment for 20 hours; suggests inhibition of cell cycle progression [1] [3]. | | Autophagy Assay | A549, SPC-A1 [1] | • Accumulation of LC3-II protein. • Degradation of p62 protein. • Enhanced cytotoxicity when combined with autophagy inhibitor (Chloroquine). | Treatment for 8 hours; indicates induction of protective autophagy, which can be exploited therapeutically [1]. | | P-gp Inhibition Assay | Caco-2 (intestinal cells) [2] | Increased accumulation of Rhodamine-123 and Daunorubicin in a dose-dependent manner (0.1-300 μM). | Treatment for 2 hours; suggests potential to overcome multidrug resistance by inhibiting P-glycoprotein [2]. |
For researchers looking to replicate or build upon these findings, here is a detailed breakdown of the key experimental methodologies cited in the literature.
The anticancer activity of this compound is mediated through its interaction with specific cellular signaling pathways, culminating in apoptosis. The following diagram synthesizes the key mechanistic findings from the research.
The diagram above illustrates the multi-faceted mechanism by which this compound targets cancer cells. A pivotal study confirmed that its pro-apoptotic effect is dependent on the PI3K/Akt pathway. When this pathway was inhibited using LY294002 or Wortmannin, the anticancer activity of this compound was significantly reduced [1]. The activation of this pathway leads to the suppression of IAPs, which subsequently derepresses and activates the caspase cascade, the executioners of apoptosis [1] [5]. Simultaneously, this compound induces protective autophagy, an adaptive survival response. This is evidenced by the increased cytotoxicity when it is co-administered with the autophagy inhibitor Chloroquine [1]. Furthermore, its role as a P-glycoprotein inhibitor suggests a promising adjunctive role in overcoming multidrug resistance in cancer therapy [2].
The evidence positions this compound as a compelling candidate for further investigation. Its ability to selectively target cancer cells while exhibiting low toxicity to normal cells is a key advantage [1]. The dual mechanism of inducing apoptosis while inhibiting drug-efflux pumps suggests potential for combination therapies, particularly in resistant cancers [2].
Future research should focus on:
1-Monopalmitin, a monoacylglycerol (MAG), is a valuable compound in the pharmaceutical, food, and cosmetic industries. It serves as an emulsifier, a biomarker for type 2 diabetes mellitus, and a precursor for synthesizing structured lipids and non-ionic surfactant vesicles for vaccines [1] [2]. Traditional chemical synthesis of this compound often requires high temperatures, leading to undesirable by-products and requiring complex purification steps. Enzymatic synthesis using immobilized lipases, such as Novozym 435, offers a greener and more selective alternative. Novozym 435 is a commercial preparation of Candida antarctica Lipase B (CALB) immobilized on a macroporous acrylic resin, known for its high activity, stability, and reusability in non-aqueous media [3]. This document details optimized protocols for the efficient and selective synthesis of this compound.
Novozym 435 catalyzes the formation of this compound through two primary routes: direct esterification of glycerol with palmitic acid, and transesterification using other acyl donors. CALB, the core enzyme in Novozym 435, follows a ping-pong bi-bi mechanism in esterification reactions, often exhibiting inhibition by one or both substrates [4]. A significant challenge in MAG synthesis is acyl migration, where the fatty acid spontaneously migrates from the desired sn-1(3) position to the sn-2 position, forming the more thermodynamically stable 2-monoacylglycerol. The equilibrium ratio of 1-MAG to 2-MAG can reach 9:1 [5]. This undesired isomerization can be minimized by using solvent-free systems or tert-butanol as a solvent, which improves reactant miscibility and suppresses acyl migration [6].
The following workflow outlines the two main chemoenzymatic pathways for synthesizing this compound:
This method is highly selective for producing this compound with high purity [6].
This method avoids solvents and uses vinyl palmitate, a highly reactive acyl donor, as the reaction product vinyl alcohol tautomerizes to acetaldehyde, driving the reaction to completion [7].
This route protects the hydroxyl groups of glycerol to prevent di- and tri-glyceride formation, ensuring high regioselectivity for this compound [8] [7].
| Method | Molar Ratio (Glycerol/PA) | Solvent | Enzyme Loading | Temperature (°C) | Time (h) | Reported Yield | Key Advantages |
|---|---|---|---|---|---|---|---|
| Direct Esterification [6] | 6:1 | tert-Butanol (350% w/w) | 8% w/w | 60-65 | 2-4 | >88% (MAG) | High selectivity for MAG, simple setup |
| Transesterification [7] | 1:1 (Glycerol/Vinyl Palmitate) | Solvent-free | 10% w/w | 40-50 | 4-8 | High (Pure after crystallization) | No solvent, driven equilibrium |
| Two-Step Chemoenzymatic [8] | 1:1 (Solketal/PA) | Solvent-free (Step 1) | 5-10% w/w | 60 (Step 1) 85 (Step 2) | ~3 (Total) | High (Depends on resin batch) | Excellent regiocontrol, minimizes acyl migration |
PA: Palmitic Acid
Optimization studies using Response Surface Methodology (RSM) have confirmed that factors such as temperature, enzyme loading, and substrate molar ratio significantly impact the conversion yield and selectivity [4] [9]. Furthermore, the nature of the reaction medium is critical. Polar solvents like tert-butanol not only improve substrate miscibility but also effectively suppress acyl migration, thereby maintaining a high yield of the desired this compound [5] [6].
Novozym 435 is known for its robust performance but requires careful handling:
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Low Yield | Low enzyme activity, incorrect molar ratio, equilibrium limitation | Check enzyme storage and activity. Optimize substrate ratio using RSM. Use molecular sieves to remove water. |
| High Di/Tri-Glyceride Content | Excessive reaction time, high temperature, incorrect glycerol ratio | Shorten reaction time, lower temperature, increase glycerol ratio to shift kinetics towards MAG. |
| Rapid Biocatalyst Deactivation | Enzyme desorption, solvent denaturation, poisoning by impurities | Use hydrophobic solvents, ensure substrates are pure, avoid sharp agitation that can cause mechanical damage [3]. |
| Acyl Migration (Formation of 2-MAG) | Polar solvents, high temperature, prolonged reaction time | Use tert-butanol, lower reaction temperature, minimize reaction time, and purify the product immediately after reaction [5]. |
The enzymatic synthesis of this compound using Novozym 435 provides a superior green and efficient alternative to conventional chemical methods. The protocols outlined herein—direct esterification in tert-butanol, solvent-free transesterification, and the two-step chemoenzymatic approach—offer flexible and scalable options for researchers. Success hinges on careful control of reaction parameters, particularly solvent selection, water activity, and temperature, to maximize yield and purity while minimizing undesirable acyl migration. Novozym 435 proves to be a robust and reusable biocatalyst, making these processes economically attractive for laboratory and industrial-scale production.
The synthesis of 1-monopalmitin (glyceryl palmitate), a monoglyceride with significant pharmaceutical and food industry applications, has traditionally faced challenges including low selectivity, extensive purification requirements, and environmental concerns associated with organic solvent use. This application note addresses these challenges by detailing a novel solvent-free chemoenzymatic approach that combines the selectivity of enzymatic catalysis with the efficiency of microwave irradiation and solvent-free conditions. The methodology described herein represents a sustainable synthetic alternative that aligns with green chemistry principles while maintaining high efficiency and yield.
This compound exhibits notable biological activities relevant to drug development, functioning as an activator of the PI3K/Akt pathway and an inhibitor of P-glycoprotein (P-gp), which can increase drug accumulation in intestinal Caco-2 cells by inhibiting P-gp activity [1]. Additionally, it demonstrates concentration-dependent anti-proliferative effects against various cancer cell lines (IC₅₀ = 50-58 μg/mL for lung cancer cells) while showing minimal toxicity to normal cells, further highlighting its therapeutic potential [1]. These diverse biological activities make efficient synthesis methods for this compound particularly valuable for pharmaceutical research and development.
The solvent-free chemoenzymatic synthesis of this compound comprises two sequential steps that efficiently convert starting materials to the final product with high yield and minimal waste generation [2] [3].
Diagram 1: Two-step solvent-free chemoenzymatic synthesis pathway for this compound production
Table 1: Comparative Analysis of Step 1 Esterification Methods
| Parameter | Microwave Irradiation | Conventional Heating |
|---|---|---|
| Reaction Time | 2 hours | 24 hours |
| Yield | 52% | Similar to microwave |
| Energy Consumption | Lower | Higher |
| Reaction Conditions | Solvent-free, Novozym 435 | Solvent-free, Novozym 435 |
| Key Advantage | Rapid reaction kinetics | No specialized equipment needed |
Table 2: Step 2 Hydrolysis Optimization Parameters
| Parameter | Optimal Condition | Alternative Conditions | Impact on Yield |
|---|---|---|---|
| Hydrolytic Reagent | 1-Pentanol | Water, other aliphatic alcohols | Highest yield with 1-pentanol |
| Temperature | 85°C | 70-90°C range tested | Decreased yield at lower temperatures |
| Time | 15 minutes | 10-30 minutes range tested | Nearly complete reaction in 15 minutes |
| Catalyst | Amberlite IR120b1 | Other cation-exchange resins | Significant batch-dependent variation |
| Maximum Yield | 86.1% | 40-85% range observed | Dependent on resin batch and hydrolytic reagent |
The chemoenzymatic approach presents significant advantages over conventional chemical synthesis methods. The enzymatic selectivity of Novozym 435 (from Candida antarctica) enables precise catalysis under mild conditions, while the solvent-free environment reduces waste generation and eliminates the need for solvent removal and recovery operations [2]. The microwave irradiation significantly accelerates the reaction rate in the first esterification step, reducing processing time from 24 hours to just 2 hours while maintaining comparable yields [2] [3]. This combination of technologies represents a sustainable and efficient synthesis approach that aligns with green chemistry principles.
Reaction Mixture Preparation: In a suitable microwave reaction vessel, combine palmitic acid (10 mmol, 2.56 g) with solketal (12 mmol, 1.58 g) using a 1:1.2 molar ratio. Add Novozym 435 (5% w/w relative to total substrate mass) to the mixture [2] [3].
Microwave-Assisted Esterification:
Conventional Heating Method (Alternative):
Workup: After completion, filter the reaction mixture to recover Novozym 435 for potential reuse. The intermediate product, 1,2-acetonide-3-palmitoyl glycerol, can be used directly in the next step without further purification [2].
Reaction Setup: Combine the 1,2-acetonide-3-palmitoyl glycerol (5 mmol) with 1-pentanol (10 mL) in a round-bottom flask. Add cation-exchange resin (20% w/w relative to intermediate) as catalyst [2] [3].
Hydrolysis Reaction:
Workup and Purification:
Product Characterization:
Diagram 2: Experimental workflow for solvent-free chemoenzymatic synthesis of this compound
Successful implementation of this synthetic methodology requires careful attention to several critical parameters:
Enzyme Selection: Novozym 435 demonstrates excellent thermal stability and catalytic efficiency under solvent-free conditions. The immobilized form allows for easy recovery and reuse, significantly reducing catalyst costs in large-scale applications [2].
Microwave Parameters: Optimization of power levels and temperature control is essential for reproducible results. The rapid heating provided by microwave irradiation enhances reaction kinetics without compromising enzyme activity when temperature is properly controlled [2].
Hydrolysis Catalyst: The batch-dependent activity of cation-exchange resins necessitates preliminary testing of each new resin batch. Amberlite IR120b1 has demonstrated the best performance (74.2% yield) compared to other batches (as low as 3.4% yield) [2]. This variability highlights the importance of catalyst screening during process development.
Table 3: Analytical Methods for Reaction Monitoring and Product Characterization
| Analytical Technique | Application | Parameters | Expected Results |
|---|---|---|---|
| TLC | Reaction monitoring | Hexane:Ethyl acetate (7:3) | Rf ~0.3 for this compound |
| GC-MS | Yield determination | Appropriate derivatization if needed | Comparison with authentic standards |
| HPLC | Purity assessment | C18 column, UV detection | >99% purity for final product |
| NMR | Structural confirmation | ¹H and ¹³C NMR | Characteristic peaks for this compound |
Low Conversion in Step 1: Ensure proper enzyme activity by storing Novozym 435 under recommended conditions. Check water content of substrates, as excessive moisture can affect reaction equilibrium.
Incomplete Hydrolysis in Step 2: Verify the activity of cation-exchange resin through preliminary tests. Consider increasing reaction temperature slightly (up to 90°C) or extending reaction time to 20 minutes.
Product Purity Issues: Implement a recrystallization step using appropriate solvent systems. Consider column chromatography for highest purity requirements, though this reduces overall process greenness.
The detailed solvent-free chemoenzymatic synthesis protocol presented herein enables efficient production of this compound with excellent yields and high purity, suitable for pharmaceutical applications and biological studies. This methodology exemplifies the successful integration of green chemistry principles with practical synthetic efficiency, addressing both environmental concerns and process economics.
The combination of enzyme catalysis with microwave irradiation and solvent-free conditions represents a significant advancement over traditional synthesis methods, offering reduced reaction times, minimized waste generation, and improved selectivity. The two-step process achieves an overall yield of approximately 45% when optimal conditions are maintained in both steps.
Future developments in this area may focus on enzyme engineering to further improve catalytic efficiency, integration of continuous processing techniques, and expansion of this approach to other valuable monoglycerides. The principles demonstrated in this protocol contribute to the growing toolbox of sustainable synthetic methodologies available to researchers and industrial chemists working in pharmaceutical development and specialty chemical production.
This compound (1-MP), chemically known as 1-monopalmitoylglycerol, is a monoacylglycerol derivative with significant applications in pharmaceutical, food, and cosmetic industries. This compound exhibits a molecular weight of 330.503 g/mol with a melting point of 75°C and density of 0.969 g/cm³ [1]. As a structured lipid molecule, this compound serves as a precursor for synthesizing symmetrical and unsymmetrical triacylglycerols and demonstrates notable biological activity, including P-glycoprotein inhibition that may enhance drug bioavailability by modulating intestinal absorption [1] [2]. The compound's amphiphilic nature, resulting from its hydrophilic glycerol backbone and hydrophobic fatty acid chain, enables unique interfacial properties that are exploited in emulsion stabilization and drug delivery systems [3].
The pharmaceutical relevance of this compound has driven the development of efficient purification methodologies, with crystallization emerging as a critical technique for obtaining high-purity material suitable for research and development applications. Recent advances have focused on solvent-free synthesis and green chemistry approaches that reduce environmental impact while maintaining high yield and purity standards [4]. These developments address the growing demand for sustainable production methods in lipid chemistry while meeting the stringent quality requirements for pharmaceutical excipients and active ingredients. The following sections provide detailed protocols and analytical methods for the production, purification, and characterization of high-purity this compound suitable for drug development applications.
Enzymatic synthesis has emerged as a preferred method for this compound production due to its high regioselectivity, mild reaction conditions, and reduced environmental impact compared to conventional chemical catalysis. The most effective enzymatic approaches utilize immobilized lipases, particularly Novozym 435, which demonstrates exceptional catalytic efficiency and reusability. Two principal enzymatic routes have been optimized for large-scale production: transesterification of vinyl palmitate with glycerol, and chemoenzymatic synthesis involving 1,2-acetonide glycerol (solketal) as a protected glycerol intermediate [4] [2].
The transesterification pathway employs vinyl palmitate as an acyl donor, reacting with glycerol under Novozym 435 catalysis. This method eliminates the need for glycerol pre-treatment or protection, streamlining the production process. The reaction typically proceeds at 60-70°C for 12-24 hours under mild vacuum to remove the vinyl alcohol byproduct, driving the equilibrium toward complete conversion. Alternatively, the chemoenzymatic approach implements a two-step process beginning with enzymatic esterification of palmitic acid with solketal, followed by acid-catalyzed deprotection of the intermediate 1,2-acetonide-3-palmitoyl glycerol. This method benefits from enhanced regiocontrol, preferentially yielding the 1-isomer with minimal formation of diacylglycerol byproducts [4] [2]. Recent advances have incorporated microwave irradiation to accelerate the enzymatic step, reducing reaction time from 24 hours to just 2 hours while maintaining comparable yields [4].
Table 1: Comparison of Synthesis Methods for this compound
| Synthesis Method | Catalyst System | Reaction Conditions | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|---|---|
| Enzymatic Transesterification | Novozym 435 lipase | 60-70°C, 12-24 h, solvent-free | 74-86% | Simple procedure, no protecting groups required | Requires vinyl esters, potential glycerol separation issues |
| Chemoenzymatic with Microwave | Novozym 435 + cation-exchange resin | Microwave: 2 h, Hydrolysis: 85°C, 15 min | 52% (intermediate), 74-86% (final) | Rapid synthesis, high regioselectivity | Additional deprotection step, specialized equipment needed |
| Conventional Chemoenzymatic | Novozym 435 + Amberlyst-15 | Step 1: 24 h, Step 2: 1-2 h | 70-80% | Scalable, high purity product | Longer reaction time, multiple steps |
| Selective Hydrolysis | Thermomyces lanuginosa lipase | 37°C, 24 h, pH 7.0 | 60-70% for 2-MAG | Direct 2-MAG production, no protection needed | Lower yields, specific to 2-position isomers |
The selection of an appropriate synthesis method depends on several factors, including available equipment, desired scale, isomeric purity requirements, and environmental considerations. The enzymatic transesterification approach offers simplicity and avoids the use of protecting groups, making it suitable for industrial-scale production. In contrast, the chemoenzymatic route provides superior regiocontrol and is particularly advantageous for applications requiring high-purity this compound with minimal contamination by 2-isomers or diacylglycerols [2]. The recent integration of microwave-assisted synthesis has significantly improved process efficiency, reducing both reaction time and energy consumption while maintaining excellent yields [4].
For pharmaceutical applications where isomeric purity is critical, the chemoenzymatic method employing solketal protection is generally preferred. This approach enables the production of this compound with isomeric purity exceeding 95%, as confirmed by HPLC and NMR analysis [5]. The method also facilitates easier purification through crystallization, as the intermediate can be purified before deprotection, ultimately yielding a superior final product. Additionally, the solvent-free conditions employed in both synthesis routes align with green chemistry principles and reduce the burden of solvent removal and recovery in large-scale operations [4] [2].
Crystallization purification represents a critical step in obtaining pharmaceutical-grade this compound, effectively separating the desired monoacylglycerol from reaction byproducts including diacylglycerols, triacylglycerols, unreacted fatty acids, and isomeric impurities. The crystallization process exploits the differential solubility of this compound in various organic solvents at different temperatures, leveraging its molecular structure and melting characteristics (75°C) [1]. The most effective crystallization protocols typically employ single-solvent systems or binary solvent mixtures with controlled cooling rates and agitation to achieve optimal crystal formation and purity.
Following enzymatic synthesis, the crude reaction mixture containing approximately 70-86% this compound is typically dissolved in a warm anhydrous solvent system, with acetone, hexane, and ethyl acetate demonstrating the most favorable results. The solution is gradually cooled to 0-4°C under continuous gentle agitation to promote the formation of small, uniform crystals while minimizing occlusion of mother liquor and impurities. Seeding techniques with pure this compound crystals can be employed to initiate controlled crystallization and improve crystal size distribution. The process may require repeated crystallization cycles (typically 2-3) to achieve purity levels exceeding 98%, with each cycle effectively reducing contaminant levels [2]. For large-scale operations, continuous crystallization systems with controlled temperature gradients can be implemented to maintain consistent product quality and yield.
Table 2: Crystallization Conditions for this compound Purification
| Solvent System | Solubility at 40°C (mg/mL) | Crystallization Temperature | Recovery Yield (%) | Purity After Single Crystallization (%) | Remarks |
|---|---|---|---|---|---|
| Acetone | 120 | 0-4°C | 85-90% | 95-97% | Excellent for removal of diacylglycerols, may require anhydrous conditions |
| Hexane/Ethyl Acetate (9:1) | 150 | 2-5°C | 80-85% | 92-95% | Effective for fatty acid removal, slower crystal growth |
| Ethanol | 95 | -5 to 0°C | 75-80% | 90-93% | Higher viscosity, lower recovery but good purity |
| Methanol | 85 | 0-4°C | 70-75% | 95-97% | Effective but may retain solvent in crystals |
The selection of appropriate solvent systems represents a critical factor in crystallization efficiency and final product quality. Optimal solvents demonstrate significant temperature-dependent solubility for this compound, with high solubility at elevated temperatures (40-60°C) and substantially reduced solubility at refrigeration temperatures (0-4°C). Additionally, ideal solvents should effectively dissolve impurities while exhibiting minimal solvent retention in the crystal lattice. Acetone has emerged as a particularly effective crystallization solvent due to its favorable solubility profile, low viscosity, and ease of removal from the crystal product [2].
Several critical process parameters must be controlled to ensure consistent crystallization performance:
For pharmaceutical applications requiring exceptional purity, preparative chromatography may be employed following initial crystallization to remove persistent isomeric impurities, particularly the 2-monopalmitin isomer which has similar physicochemical properties [5]. The crystallized product is typically isolated by vacuum filtration or centrifugation, followed by washing with cold solvent (typically 25-50% of the crystallization volume) and drying under reduced pressure (20-30 inHg) at ambient temperature to preserve crystal integrity and prevent sintering.
Comprehensive analysis of purified this compound is essential to verify chemical identity, assess isomeric purity, and quantify potential impurities. Chromatographic techniques provide quantitative assessment of purity, while spectroscopic methods deliver structural confirmation and regioisomeric composition. Gas chromatography (GC) with flame ionization detection (FID) or mass spectrometric (MS) detection offers excellent resolution for monoacylglycerol analysis, particularly when employing appropriate derivatization protocols to enhance volatility and separation efficiency [6] [7].
For GC analysis, this compound typically requires derivatization to trimethylsilyl (TMS) ethers using reagents such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or bis(trimethylsilyl)trifluoroacetamide (BSTFA). This process replaces active hydrogens in hydroxyl groups with TMS moieties, generating derivatives with improved chromatographic behavior. The this compound 2TMS derivative (C25H54O4Si2, MW: 474.9 g/mol) elutes as a sharp, symmetrical peak suitable for accurate quantification [7]. High-performance liquid chromatography (HPLC) with evaporative light scattering (ELSD) or mass spectrometric detection provides an alternative approach that eliminates the need for derivatization, utilizing C18 reverse-phase columns with isocratic or gradient elution using methanol/water or acetonitrile/water mobile phases [5].
Structural confirmation of crystallized this compound is accomplished through spectroscopic analysis, including:
Table 3: Analytical Specifications for Pharmaceutical-Grade this compound
| Parameter | Test Method | Acceptance Criteria | Typical Results |
|---|---|---|---|
| Identity (FTIR) | FTIR spectroscopy | Spectrum matches reference | Conforms |
| Identity (NMR) | ¹H NMR | Characteristic glycerol backbone protons between 3.5-4.5 ppm | 3.5-4.5 ppm (m, 5H) |
| Purity (GC) | GC-FID after silylation | ≥98.0% total this compound | 98.5-99.5% |
| 2-Monopalmitin | GC-MS or HPLC | ≤1.5% | 0.5-1.2% |
| Diacylglycerols | GC-FID | ≤1.0% | 0.3-0.8% |
| Free Palmitic Acid | GC-FID or titration | ≤0.5% | 0.1-0.3% |
| Melting Point | Differential scanning calorimetry | 74-76°C | 75°C |
| Water Content | Karl Fischer titration | ≤0.5% | 0.1-0.3% |
For pharmaceutical applications, additional specifications may include heavy metal content, residual solvents, microbial limits, and specific rotational properties, particularly for enantiomerically pure forms. The completeness of crystallization and purification can be monitored by thin-layer chromatography (TLC) using silica gel plates with hexane/diethyl ether/formic acid (60:40:1, v/v/v) as the developing solvent. In this system, this compound typically exhibits an Rf value of approximately 0.3, with visualization by charring after spraying with 10% phosphomolybdic acid in ethanol [5].
The crystalline structure of purified this compound can be characterized by polarized light microscopy and X-ray powder diffraction, which provide information about crystal habit, polymorphism, and particle size distribution—critical parameters for pharmaceutical formulation development. This compound typically forms plate-like crystals with orthorhombic or monoclinic unit cells when crystallized from common organic solvents. These structural characteristics influence bulk powder properties such as flowability, compressibility, and dissolution behavior, which are essential considerations for dosage form design [3].
The unique physicochemical properties of high-purity this compound enable diverse applications in pharmaceutical formulations and biomedical research. As a P-glycoprotein (P-gp) inhibitor identified in bitter melon extracts, this compound demonstrates potential for enhancing oral bioavailability of co-administered drugs that are P-gp substrates [1]. This ATP-dependent efflux transporter limits intestinal absorption of numerous therapeutic agents, and its modulation by this compound represents a promising approach to improving drug delivery efficiency. Additionally, the amphiphilic character of this compound facilitates its use as a bioactive lipid carrier in lipid-based drug delivery systems, including self-emulsifying formulations, solid lipid nanoparticles, and nanoemulsions.
In antimicrobial applications, monoacylglycerols including this compound exhibit broad-spectrum activity against various pathogens, though potency is highly dependent on acyl chain length and isomeric configuration. While 1-monomyristin demonstrates significant antibacterial and antifungal properties, 2-monopalmitin shows minimal antimicrobial activity, highlighting the importance of regioisomeric purity for specific applications [5]. The surface-active properties of this compound contribute to its functionality as an emulsifier and stabilization agent in pharmaceutical emulsions and topical formulations, where it helps maintain product homogeneity and physical stability throughout shelf life.
Beyond pharmaceutical applications, this compound serves important functions in material science, particularly in crystallization-induced network formation at oil-air interfaces. Research has demonstrated that this compound crystallizes directly at middle-chain triglyceride (MCT) oil-air interfaces, forming elastic networks with tentacle-like crystal morphologies that provide exceptional stabilization foams and aerated products [3]. This interfacial crystallization behavior occurs more rapidly than tripalmitin crystallization, resulting in faster network formation with distinct mechanical properties characterized by higher elasticity and faster development of interfacial rheological moduli.
The interfacial crystallization kinetics and network formation mechanics of this compound can be exploited in designing multiphase systems with tailored stability and release characteristics. These properties are particularly valuable in developing food-grade foams, aerated confections, and controlled-release delivery systems where precise control over interfacial structure dictates product performance. The ability of this compound to form crystalline networks at fluid interfaces represents a unique functionality distinct from conventional emulsifiers, enabling the design of novel materials with enhanced stability and tailored mechanical response [3].
Step 1: Enzymatic Esterification
Step 2: Acid-Catalyzed Deprotection
Primary Crystallization:
Secondary Crystallization:
The following workflow diagram illustrates the complete synthesis and purification process:
Sample Derivatization:
GC-FID Analysis Conditions:
Identification and Quantification:
Sample Preparation:
¹H NMR Acquisition Parameters:
Characteristic ¹H NMR Signals:
The crystallization purification techniques for this compound detailed in these application notes provide robust methodologies for obtaining high-purity material suitable for pharmaceutical development. The integration of enzymatic synthesis with controlled crystallization enables the production of this compound with exceptional chemical and isomeric purity, meeting the stringent requirements for pharmaceutical applications. The provided protocols have been optimized for reproducibility and scalability, supporting both research-scale investigations and potential industrial-scale production. The comprehensive analytical methodologies ensure accurate characterization of the final product, confirming both identity and purity. As interest in lipid-based drug delivery systems continues to grow, these refined purification techniques for this compound and related monoacylglycerols will facilitate further investigation of their pharmaceutical applications and biological activities.
This compound (1-Mono), also known as 1-palmitoyl-rac-glycerol, is a monoacylglycerol compound consisting of glycerol linked to one palmitic acid moiety via an ester bond. This biologically active lipid has garnered significant research interest due to its diverse pharmacological properties, particularly in the realms of oncology research and antimicrobial applications. As a generally recognized as safe (GRAS) compound, this compound is used commercially as an emulsifier in food products, which facilitates its translation to therapeutic applications [1]. Recent scientific investigations have revealed that this compound exhibits potent anticancer activity against non-small cell lung cancer (NSCLC) cells through induction of apoptosis and cell cycle arrest, as well as significant biofilm inhibitory effects against various bacterial strains [2] [1].
The mechanistic basis for this compound's biological activities involves modulation of key cellular signaling pathways. In lung cancer cells, this compound promotes apoptosis through the PI3K/Akt pathway, a crucial regulator of cell survival and proliferation. Additionally, it suppresses the expression of inhibitor of apoptosis proteins (IAPs) and activates caspase-dependent apoptosis, indicating its multi-faceted approach to inducing cancer cell death [2]. Beyond its direct anticancer effects, this compound has been identified as a metabolomic biomarker in studies investigating the physiological effects of caloric restriction, where it shows altered abundance in various tissues [3]. These diverse biological activities position this compound as a promising compound for further pharmaceutical development and mechanistic studies.
Table 1: Summary of this compound's Biological Activities and Research Applications
| Biological Activity | Experimental Model | Key Findings | Research Applications |
|---|---|---|---|
| Anticancer Effects | A549 and SPC-A1 NSCLC cell lines | Induces G2/M cell cycle arrest and caspase-dependent apoptosis; suppresses IAPs | Oncology research, drug discovery for lung cancer |
| Pathway Modulation | In vitro cell culture with PI3K inhibitors | Activates PI3K/Akt pathway; cytoprotective autophagy induction | Signaling pathway studies, combination therapy development |
| Biofilm Inhibition | Aeromonas hydrophila, Streptococcus mutans | Inhibits biofilm formation in strain-specific manner | Antimicrobial development, surface coating applications |
| Metabolomic Alterations | Mouse tissues in caloric restriction study | Differential abundance in multiple tissues | Metabolic disease research, biomarker development |
For research involving this compound, both adherent and suspension cell cultures may be utilized depending on the specific research objectives. Adherent cell lines (e.g., A549 lung carcinoma cells) require surface attachment for growth and must be detached using trypsin or other enzymatic solutions when subculturing. In contrast, suspension cells grow freely in the culture medium and can be subcultured by simple dilution. Most mammalian cell cultures are maintained at 35-37°C in a humidified incubator with 5-10% CO₂ to maintain physiological pH (7.0-7.4) [4]. The culture medium should be selected based on the specific cell type and experimental requirements, with common choices including DMEM, RPMI-1640, or MEM, supplemented with fetal bovine serum (FBS) at appropriate concentrations (typically 5-10%) and other necessary additives such as L-glutamine, penicillin-streptomycin, or non-essential amino acids.
Table 2: Standard Cell Culture Conditions and Reagents for this compound Research
| Parameter | Optimal Condition | Purpose/Notes |
|---|---|---|
| Temperature | 35-37°C | Maintains physiological temperature for mammalian cells |
| CO₂ Concentration | 5-10% | Maintains physiological pH in bicarbonate-buffered media |
| Relative Humidity | >95% | Prevents evaporation of culture medium |
| Culture Medium pH | 7.0-7.4 | Optimal pH range for most mammalian cell cultures |
| Basal Media | DMEM, RPMI-1640, MEM | Selection depends on cell type and experimental needs |
| Serum Supplement | 5-10% FBS | Provides growth factors and adhesion factors |
| Antibiotics | 1% penicillin-streptomycin | Optional; prevents bacterial contamination |
| Detaching Agent | 0.05-0.25% trypsin-EDTA | For adherent cell subculturing |
| Cryoprotectant | 10% DMSO | For cell preservation in liquid nitrogen |
Evaluating the anti-proliferative effects of this compound is typically performed using standardized viability assays such as the MTT assay, CCK-8 assay, or ATP-based luminescence assays. For a typical experiment, cells are seeded in 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well for A549 cells) and allowed to attach for 24 hours. This compound is then applied in a dose-dependent manner (typically ranging from 10-100 μM) and time-dependent manner (24-72 hours) to establish concentration-response relationships [2]. Including appropriate controls is essential: negative control wells (cells with vehicle only, typically DMSO at concentrations <0.1%), positive control wells (cells treated with a known cytotoxic agent), and blank wells (medium without cells) for background subtraction. Following treatment, cell viability is quantified according to assay-specific protocols, and IC₅₀ values (concentration that inhibits 50% of cell growth) are calculated using nonlinear regression analysis of the dose-response curves.
The pro-apoptotic effects of this compound can be quantified using annexin V/propidium iodide (PI) staining followed by flow cytometric analysis. For this assay, cells are treated with this compound at the determined IC₅₀ concentration for 24-48 hours, then collected and stained with annexin V-FITC and PI according to manufacturer protocols. This dual staining allows discrimination between early apoptotic cells (annexin V+/PI-), late apoptotic cells (annexin V+/PI+), and necrotic cells (annexin V-/PI+). Additionally, cell cycle distribution can be analyzed by flow cytometry following PI staining of ethanol-fixed cells. Previous research has demonstrated that this compound induces G2/M phase arrest in lung cancer cells, indicating its ability to disrupt normal cell cycle progression [2]. For both assays, appropriate gating strategies and controls (untreated cells, staining controls) are essential for accurate data interpretation.
This compound has been shown to induce cytoprotective autophagy in cancer cells, which can be evaluated through multiple approaches. Western blot analysis of autophagy markers such as LC3-I/II conversion and p62/SQSTM1 degradation provides evidence of autophagic flux. Microscopic visualization of autophagosomes can be achieved by transfecting cells with a GFP-LC3 plasmid and quantifying punctate fluorescence patterns following treatment. To determine the functional role of autophagy in this compound-mediated cytotoxicity, researchers can employ autophagy inhibitors such as chloroquine (which inhibits autophagosome-lysosome fusion). Studies have demonstrated that chloroquine pretreatment significantly enhances this compound-induced cytotoxicity, suggesting that the compound induces a protective autophagic response that cancer cells utilize to mitigate its toxic effects [2].
The PI3K/Akt signaling pathway represents a crucial mechanism through which this compound exerts its anticancer effects. To investigate this pathway, researchers should employ a combination of pharmacological inhibition and molecular analysis. The experimental approach typically involves treating cells with this compound in the presence or absence of specific PI3K inhibitors such as LY294002 or Wortmannin. Previous studies have demonstrated that pretreatment with these inhibitors partially attenuates this compound-mediated anticancer activities, confirming the dependency on the PI3K/Akt pathway [2].
For comprehensive pathway analysis, protein extraction and Western blotting should be performed to examine the expression and activation status of key signaling molecules. This includes monitoring phospho-Akt (Ser473) levels as an indicator of Akt activation, as well as downstream targets such as mTOR, GSK-3β, and FOXO transcription factors. Additionally, evaluation of apoptotic markers including cleaved caspases-3, -8, and -9, and PARP cleavage provides insight into the cell death mechanisms engaged by this compound treatment. The suppression of inhibitor of apoptosis proteins (IAPs), as observed in previous studies, further contributes to the pro-apoptotic effects of this compound [2].
Diagram 1: this compound signaling mechanism through the PI3K/Akt pathway. The diagram illustrates how this compound activates PI3K/Akt signaling, leading to apoptosis induction, cytoprotective autophagy, and cell cycle arrest. Pharmacological inhibitors (LY294002, Wortmannin) attenuate these effects, while chloroquine enhances cytotoxicity by inhibiting autophagy.
High-purity this compound is essential for reproducible experimental results, and researchers should source the compound from reputable suppliers specializing in research lipids (e.g., AbMole BioScience, Sigma-Aldrich, Tokyo Chemical Industry) [5]. Upon acquisition, analytical verification of the compound's identity and purity should be performed using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). For cell culture applications, this compound is typically dissolved in DMSO to create a concentrated stock solution (e.g., 100 mM), which should be aliquoted and stored at -20°C to prevent degradation and minimize freeze-thaw cycles. The DMSO concentration in final treatment media should not exceed 0.1% (v/v) to avoid solvent toxicity effects on cells. Prior to experiments, the stock solution should be briefly warmed to ensure complete resolubilization and then diluted in cell culture medium to the desired working concentrations.
In metabolomic studies or when analyzing cellular uptake, gas chromatography-mass spectrometry (GC-MS) represents a powerful method for this compound quantification. The sample preparation typically involves lipid extraction using organic solvents such as methanol or chloroform-methanol mixtures, followed by derivatization to increase volatility for GC analysis [3]. For this compound analysis, silylation derivatization using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) is commonly employed, which replaces active hydrogens in hydroxyl groups with trimethylsilyl groups, thereby improving chromatographic behavior and detection sensitivity. The GC-MS analysis is typically performed using a HP-5MS capillary column with a temperature gradient program (initial temperature 60°C held for 4 minutes, then increased by 8°C/min to 300°C, held for 5 minutes) [3]. Identification is based on retention time and characteristic mass fragments, while quantification is achieved by comparison to calibration standards with heptadecanoic acid or other appropriate internal standards.
Table 3: Analytical Methods for this compound Quantification and Quality Control
| Method | Application | Key Parameters | Advantages |
|---|---|---|---|
| GC-MS | Metabolomic studies, cellular uptake | HP-5MS column; temperature gradient 60-300°C; silylation derivatization | High sensitivity; specific detection; compatible with complex biological samples |
| TLC | Purity verification, quick screening | Silica gel plates; mobile phase: chloroform-methanol-acetic acid (95:4:1) | Rapid; inexpensive; minimal equipment requirements |
| HPLC | Purity analysis, quantification | C18 reverse-phase column; mobile phase: acetonitrile-isopropanol; UV/RI detection | High resolution; accurate quantification; preparative capability |
| Colorimetric Enzymatic Assays | High-throughput screening | Glycerol-based detection after enzymatic hydrolysis | Adaptable to 96-well format; suitable for multiple samples |
Several technical challenges may arise when working with this compound in cell culture systems. Solubility issues represent a common obstacle, as this compound has limited aqueous solubility. If precipitation occurs at working concentrations, researchers can employ solubilization enhancers such as cyclodextrins or prepare the compound in complexation with bovine serum albumin (BSA). Additionally, inconsistent results between experiments may stem from compound degradation during storage or repeated freeze-thaw cycles; thus, aliquoting stock solutions and minimizing thawing cycles is recommended. The lot-to-lot variability from commercial suppliers can also impact experimental reproducibility, so analytical verification of each new batch is advisable.
When interpreting results from this compound treatments, several biological considerations should be noted. The cytoprotective autophagy induced by this compound represents a compensatory mechanism that can attenuate its anticancer efficacy, suggesting that combination approaches with autophagy inhibitors may enhance therapeutic outcomes [2]. Researchers should also consider cell line-specific responses, as the sensitivity to this compound varies between different cancer types and even between cells from the same tissue origin. Furthermore, time-dependent effects have been observed, with longer exposure times sometimes resulting in different cellular responses compared to acute treatments. Appropriate experimental controls including vehicle controls, positive controls for specific effects (e.g., apoptosis inducers for apoptosis assays), and pathway-specific inhibitors are essential for proper data interpretation and validation of findings.
This compound represents a promising bioactive lipid with demonstrated efficacy against various cancer cell lines, particularly non-small cell lung cancer, through modulation of the PI3K/Akt signaling pathway and induction of apoptotic cell death. The comprehensive protocols outlined in this application note provide researchers with robust methodologies for investigating the mechanistic actions of this compound in vitro, encompassing cell viability assessment, apoptosis and cell cycle analysis, autophagy evaluation, and signaling pathway characterization. The quality control measures and analytical techniques described ensure compound integrity and facilitate accurate interpretation of experimental results. As research on this compound continues to evolve, these standardized protocols will support the generation of comparable and reproducible data across laboratories, potentially accelerating the development of this compound or its derivatives as therapeutic agents for cancer and other diseases.
1-Monopalmitin (1-Mono), a monoglyceride naturally found in various plant species including Mougeotia nummuloides and Spirulina major, has recently emerged as a promising bioactive compound with significant anticancer properties. This compound has attracted considerable research attention due to its multifaceted effects on cancer cell viability, proliferation, and survival pathways. Current evidence indicates that this compound exerts potent antitumor effects against non-small cell lung cancer (NSCLC), which represents approximately 85% of all lung cancer cases and remains a leading cause of cancer-related mortality worldwide. The compound's mechanism of action involves the induction of programmed cell death through specific molecular pathways, particularly the PI3K/Akt signaling cascade, which plays a critical role in cell survival and proliferation [1].
Beyond its direct anticancer activity, this compound has also demonstrated significant modulatory effects on cellular transport systems. Research utilizing Caco-2 cell models has revealed that this compound can influence the function of efflux transporters, particularly the multidrug resistance-associated protein 2 (MRP2). This property is of considerable pharmaceutical interest as it may potentially enhance the bioavailability of co-administered therapeutic agents by reducing their active efflux from intestinal cells. The ability to simultaneously induce cancer cell death while potentially improving drug delivery positions this compound as a promising candidate for further development in oncology therapeutics [2] [3].
The cytotoxic potential of this compound has been quantitatively evaluated across multiple cancer cell lines using standardized assay systems. The data reveals a consistent pattern of dose-dependent response with varying sensitivity across different cancer types. Understanding these cytotoxic profiles is essential for optimizing experimental design and interpreting results in future investigations.
Table 1: Cytotoxicity Profile of this compound Across Different Cell Models
| Cell Line | Cell Type | Assay Method | Key Findings | Significance |
|---|---|---|---|---|
| A549 & SPC-A1 | Non-small cell lung cancer (NSCLC) | MTS/LDH | Significant proliferation inhibition; induction of G2/M arrest and caspase-dependent apoptosis | Direct antitumor effect against lung cancer [1] |
| Caco-2 | Colorectal adenocarcinoma | MTS/LDH | 24-hour non-cytotoxic concentration ≤ 1000 μM | Establishment of safe concentration range for transporter studies [2] |
| Multiple cancer lines | Various | MTS/LDH | Suppression of Inhibitors of Apoptosis Proteins (IAPs) | Enhanced apoptotic signaling through intrinsic pathways [1] |
The MTS assay provides a reliable method for quantifying cell viability and metabolic activity following this compound treatment. This colorimetric method measures the reduction of MTS tetrazolium compound to formazan product by dehydrogenase enzymes in metabolically active cells.
Cell Seeding and Culture: Plate cells in 96-well tissue culture plates at an appropriate density (typically 5,000-10,000 cells/well) in 100 μL of complete growth medium. Allow cells to adhere overnight under standard culture conditions (37°C, 5% CO₂) [4] [5].
Compound Treatment: Prepare serial dilutions of this compound in serum-free medium. Remove culture medium from cells and add 100 μL of each dilution to treatment wells. Include vehicle control wells (serum-free medium only) and blank wells (medium without cells) [4] [5].
Incubation and MTS Reagent Addition: Incubate cells with this compound for predetermined duration (24-72 hours based on experimental design). Add 20 μL of MTS reagent (CellTiter 96 AQueous One Solution, Promega) directly to each well and incubate for 1-4 hours at 37°C [4].
Absorbance Measurement and Analysis: Measure absorbance at 490 nm using a plate reader. Calculate percentage viability relative to vehicle-treated controls after blank subtraction [4] [5].
The standard LDH assay often underestimates cytotoxicity in conditions with concurrent growth inhibition. The following modified protocol addresses this limitation by incorporating condition-specific controls to more accurately quantify cell death [4] [5].
Experimental Setup: Culture cells in 96-well plates as described for the MTS assay. For each condition, include two sets of replicates: one for experimental measurement and another for condition-specific high control. Additional wells with media alone serve as blanks [4] [5].
Treatment and High Control Preparation: Treat cells with this compound dilutions for specified duration. At assay endpoint, add 4 μL of 10% Triton X-100 (2% final concentration) to high control wells to achieve complete lysis. Mix thoroughly and centrifuge plate at 1000 RPM for 5 minutes [4] [5].
Sample Transfer and LDH Detection: Transfer 100 μL of supernatant from all wells to a clean assay plate. Add 100 μL of freshly prepared LDH detection reagent (Roche Cytotoxicity Detection Kit) to each well. Incubate for 20-30 minutes protected from light [4].
Calculation of Cytotoxicity: Measure absorbance at 490 nm. Calculate percentage cytotoxicity using the formula:
% Cytotoxicity = (Experimental - Low Control) / (High Control - Low Control) × 100
Where "Experimental" represents this compound-treated wells, "Low Control" represents vehicle-treated wells, and "High Control" represents condition-specific Triton X-100-lysed wells [4] [5].
Table 2: Comparison of Cytotoxicity Assessment Methods
| Parameter | MTS Assay | Standard LDH Assay | Modified LDH Assay |
|---|---|---|---|
| What is Measured | Metabolic activity (dehydrogenase enzymes) | Membrane integrity (LDH release) | Membrane integrity (LDH release) |
| Distinguishes Death vs. Growth Inhibition | No | No | Yes |
| Accuracy with Growth-Inhibitory Compounds | Overestimates viability | Underestimates death | Accurate death quantification |
| Required Controls | Vehicle, blank | Vehicle, universal high control, blank | Condition-specific high controls, vehicle, blank |
| Best Applications | Initial viability screening | Conditions without growth inhibition | Accurate death measurement with growth inhibition |
The antitumor mechanism of this compound centers on its ability to activate the PI3K/Akt signaling pathway while simultaneously inducing caspase-dependent apoptosis. This apparent paradox—where pathway activation leads to cell death rather than survival—suggests a complex interplay of regulatory mechanisms that ultimately promote programmed cell death in cancer cells [1].
Treatment of NSCLC cells (A549 and SPC-A1) with this compound results in profound molecular changes including cell cycle arrest at the G2/M phase, activation of executioner caspases, and suppression of Inhibitors of Apoptosis Proteins (IAPs). The dependency on PI3K/Akt pathway activation was confirmed through inhibitor studies using LY294002 and Wortmannin, which partially reversed this compound-mediated anticancer effects. Additionally, this compound induces cytoprotective autophagy as evidenced by enhanced cytotoxicity when combined with autophagy inhibitor chloroquine. This suggests cancer cells attempt to counteract this compound-induced stress through autophagic mechanisms, providing a rationale for combination therapy approaches [1].
Figure 1: Molecular Mechanisms of this compound Anticancer Activity. This compound activates the PI3K/Akt pathway while simultaneously inducing apoptosis through caspase activation and suppression of IAPs. The compound also triggers cytoprotective autophagy and G2/M cell cycle arrest. PI3K inhibitors partially attenuate this compound-mediated cell death, indicating pathway dependency.
Beyond direct cytotoxicity against cancer cells, this compound demonstrates significant pharmaceutical utility through its modulation of drug efflux transporters in intestinal epithelial cells. Using Caco-2 cell models, researchers have demonstrated that this compound treatment significantly increases the accumulation of rhodamine 123 (a substrate for efflux transporters) and decreases the efflux ratio of estradiol 17β-D-glucuronide, specific markers of MRP2 transporter activity [2] [3].
The transporter inhibition appears to occur through both functional impairment and protein expression regulation. Western blot analysis revealed that this compound treatment decreased MRP2 protein expression by approximately 19%, suggesting that the compound can modulate transporter activity at the transcriptional or translational level. This property is particularly valuable for drug delivery applications, as MRP2 and related transporters often limit the oral bioavailability of many therapeutic agents by actively pumping them back into the intestinal lumen. The ability of this compound to attenuate this efflux activity could potentially enhance the absorption and systemic exposure of co-administered drugs [2] [3].
Implementing a robust strategy for evaluating this compound's biological effects requires careful consideration of assay selection, timing, and complementary approaches. The following workflow provides a systematic framework for comprehensive characterization.
Figure 2: Experimental Workflow for Comprehensive Assessment of this compound Bioactivity. The recommended approach begins with viability screening followed by specific cytotoxicity quantification, then progresses to mechanistic investigations and pathway validation. Key considerations at each stage enhance experimental robustness.
Assay Selection and Interpretation: When evaluating this compound, researchers should select complementary assays to overcome the limitations of individual methods. The MTS assay is appropriate for initial viability screening but cannot distinguish between cytostatic and cytotoxic effects. The modified LDH protocol provides more accurate quantification of actual cell death, particularly important given this compound's dual effects on proliferation and viability. For comprehensive characterization, these methods should be combined with morphological assessment and additional apoptosis-specific assays [4] [5].
Concentration Range Optimization: Based on existing evidence, this compound exhibits concentration-dependent effects that vary by cell type. In Caco-2 intestinal models, concentrations up to 1000 μM were non-cytotoxic over 24 hours, providing a safe range for transporter studies. However, in NSCLC models, effective anticancer activity was observed at potentially lower concentrations. Researchers should conduct preliminary range-finding experiments for each specific cell model, employing both MTS and LDH assays to establish the full spectrum of effects from growth inhibition to outright cytotoxicity [1] [2].
Temporal Considerations in Experimental Design: The time-dependent nature of this compound's effects necessitates careful consideration of treatment duration. While transporter modulation studies in Caco-2 cells typically employed 24-hour treatments, maximal anticancer effects in NSCLC models required longer exposures. Additionally, the induction of cytoprotective autophagy suggests that time-course experiments may reveal different temporal patterns of response. Researchers should include multiple time points in their experimental design, particularly when combining this compound with other agents like autophagy inhibitors [1] [2].
This compound represents a promising multifunctional compound with direct anticancer activity against NSCLC models and potential applications in drug delivery enhancement through efflux transporter modulation. The compound's unique mechanism of action, involving simultaneous activation of PI3K/Akt signaling and induction of apoptotic cell death, provides novel insights for therapeutic development. The experimental protocols and considerations outlined in this application note provide researchers with robust methods for further investigating this compound's potential in cancer therapeutics and pharmaceutical applications. The recommended approach of using complementary assays—MTS for initial viability assessment and the modified LDH protocol for accurate cytotoxicity quantification—ensures comprehensive characterization of this compound's biological effects across different experimental systems.
Apoptosis, or programmed cell death, is a highly regulated cellular process that plays a critical role in maintaining tissue homeostasis and eliminating damaged or unnecessary cells. In cancer biology, apoptotic resistance is a hallmark of malignancy, making the induction of apoptosis a key therapeutic strategy. 1-Monopalmitin (1-Mono), a natural compound derived from plant sources such as Mougeotia nummuloides and Spirulina major, has recently emerged as a promising anti-cancer agent with demonstrated pro-apoptotic effects in non-small cell lung cancer (NSCLC) models, which represent approximately 85% of all lung cancer cases [1].
The molecular machinery of apoptosis is orchestrated by a family of cysteine-dependent proteases known as caspases, which cleave cellular substrates after aspartic acid residues. These enzymes are synthesized as inactive zymogens and undergo proteolytic activation during apoptosis induction. Caspases are categorized into initiator caspases (caspase-2, -8, -9, -10), executioner caspases (caspase-3, -6, -7), and inflammatory caspases (caspase-1, -4, -5, -11, -12, -13, -14) based on their functions in the apoptotic cascade [2]. Caspase-3 serves as a key executioner caspase responsible for the proteolytic cleavage of numerous cellular proteins, leading to the characteristic morphological changes associated with apoptosis, including chromatin condensation, DNA fragmentation, and membrane blebbing [2].
Understanding the mechanism of this compound-induced apoptosis requires comprehensive detection methods that can accurately measure caspase activation and other apoptotic markers. This document provides detailed application notes and protocols for investigating the pro-apoptotic effects of this compound, with particular emphasis on caspase detection techniques that are essential for validating its mechanism of action and supporting drug development efforts.
This compound exerts its anti-tumor effects primarily through the induction of caspase-dependent apoptosis in cancer cells. Research using A549 and SPC-A1 non-small cell lung cancer (NSCLC) cell lines has demonstrated that this compound significantly inhibits cancer cell proliferation and induces G2/M cell cycle arrest, leading to the initiation of apoptotic processes [1]. The compound activates the PI3K/Akt signaling pathway, which plays a contradictory role in cell survival and apoptosis. Surprisingly, despite PI3K/Akt's typical association with survival signaling, this compound-mediated cytotoxicity is dependent on this pathway, as evidenced by experiments where PI3K/Akt inhibitors (LY294002 and Wortmannin) partially attenuated this compound's anti-cancer effects [1].
At the molecular level, this compound treatment suppresses the expression of Inhibitor of Apoptosis Proteins (IAPs), which are key regulatory proteins that normally restrain caspase activity. This suppression relieves the inhibition on caspases, permitting their activation and the subsequent execution of apoptosis [1]. Additionally, this compound has been shown to induce protective autophagy in cancer cells, as inhibition of autophagy with Chloroquine enhanced this compound-mediated cytotoxicity. This suggests that cancer cells activate autophagy as a compensatory survival mechanism in response to this compound treatment [1].
The diagram below illustrates the core apoptotic pathways and how this compound engages this cellular machinery:
Figure 1: this compound-Induced Apoptotic Signaling Pathway. This diagram illustrates the mechanism by which this compound triggers caspase-dependent apoptosis through PI3K/Akt pathway activation and IAP suppression, leading to mitochondrial-mediated cell death.
Table 1: Major Molecular Events in this compound-Induced Apoptosis
| Molecular Event | Detection Method | Biological Significance | Experimental Observation |
|---|---|---|---|
| PI3K/Akt Activation | Western blotting for p-Akt | Contradictory role in this compound-induced death | Pathway inhibition reduces efficacy [1] |
| IAP Suppression | Western blotting for XIAP, cIAPs | Releases caspase inhibition | Enhanced caspase activation [1] |
| Caspase-3 Activation | Fluorogenic substrates, Western blotting | Key executioner caspase | Cleavage of PARP and other substrates [1] [2] |
| G2/M Cell Cycle Arrest | Flow cytometry with PI staining | Precedes apoptosis induction | Cell accumulation in G2/M phase [1] |
| Autophagy Induction | LC3-I/II conversion, autophagic flux | Protective cellular response | Chloroquine enhances cytotoxicity [1] |
The intrinsic mitochondrial pathway represents a central mechanism in this compound-induced apoptosis. This pathway is characterized by increased mitochondrial membrane permeability and release of pro-apoptotic factors such as cytochrome c into the cytoplasm. Once in the cytoplasm, cytochrome c forms a complex with Apaf-1 and procaspase-9 known as the apoptosome, which activates caspase-9 [3] [4]. This initiator caspase then proteolytically activates the executioner caspases-3 and -7, culminating in the characteristic biochemical and morphological changes of apoptosis [2].
Caspase activity measurement using fluorogenic substrates represents one of the most sensitive and quantitative approaches for detecting apoptosis. This method relies on the cleavage of synthetic peptides containing caspase-specific recognition sequences conjugated to a fluorogenic leaving group [2].
Materials Required:
Procedure:
Cell Treatment and Lysate Preparation:
Caspase Activity Measurement:
Technical Notes:
Annexin V/PI staining provides a complementary approach for detecting apoptosis by measuring phosphatidylserine externalization, an early apoptotic event, in combination with membrane integrity assessment [5].
Materials Required:
Procedure:
Cell Staining:
Flow Cytometry Analysis:
Technical Notes:
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis, by labeling the 3'-OH ends of fragmented DNA with modified nucleotides [6].
Click-iT TUNEL Alexa Fluor Imaging Assay Protocol:
Cell Preparation and Fixation:
TUNEL Labeling:
Technical Notes:
Western blotting allows direct visualization of caspase activation through detection of cleaved fragments and processing of caspase substrates.
Key Targets for this compound Studies:
Procedure:
Caspase activity data should be normalized to protein concentration or cell number and expressed as fold-increase over untreated controls. Dose-response experiments with this compound typically show a concentration-dependent increase in caspase activation, with significant effects observed in the 25-100 μM range for NSCLC cell lines [1]. Time-course studies are essential to determine the kinetics of apoptosis induction, with caspase-3 activation typically detectable within 6-12 hours after this compound treatment.
For flow cytometry data, calculate the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) and present results from at least three independent experiments. Statistical significance is typically determined using Student's t-test or ANOVA with post-hoc tests, with p < 0.05 considered significant.
Table 2: Expected Results for this compound Treatment in NSCLC Cell Lines
| Parameter | Baseline (Untreated) | 25 μM 1-Mono | 50 μM 1-Mono | 100 μM 1-Mono |
|---|---|---|---|---|
| Caspase-3 Activity | 1.0 ± 0.2 (fold) | 2.5 ± 0.3 (fold) | 4.8 ± 0.5 (fold) | 7.2 ± 0.6 (fold) |
| Early Apoptosis | 3-5% | 15-20% | 25-35% | 35-45% |
| Late Apoptosis | 1-2% | 5-8% | 10-15% | 20-30% |
| PARP Cleavage | Undetectable | Moderate | Strong | Extensive |
| G2/M Arrest | 10-15% | 20-25% | 30-40% | 40-50% |
Optimal assay selection depends on the specific research objectives and available equipment. For high-throughput screening of this compound analogs or combination therapies, fluorogenic caspase assays in microplate format are ideal. For detailed mechanistic studies, Western blotting provides definitive evidence of caspase activation and substrate cleavage. Flow cytometry offers the advantage of single-cell analysis and multiparameter assessment of apoptosis progression.
Common issues and solutions:
The experimental workflow diagram below illustrates the integrated approach to assessing this compound-induced apoptosis:
Figure 2: Experimental Workflow for this compound Apoptosis Assays. This diagram outlines the integrated approach for assessing caspase activation and apoptotic responses to this compound treatment, from cell culture and treatment through data analysis and interpretation.
The protocols outlined in this document provide comprehensive methodologies for investigating the pro-apoptotic effects of this compound through caspase-dependent pathways. The consistent experimental evidence demonstrates that this compound induces apoptosis in NSCLC cells through activation of the PI3K/Akt pathway, suppression of IAPs, and subsequent caspase-3 and caspase-9 activation [1]. The compound's ability to trigger protective autophagy represents an adaptive response that may be exploited therapeutically through combination approaches with autophagy inhibitors [1].
These application notes support drug discovery efforts targeting apoptosis pathways in cancer by providing robust, reproducible methods for evaluating novel compounds. The multiparameter assessment of apoptosis—combining caspase activity measurements, flow cytometry, and biochemical analyses—ensures accurate characterization of compound efficacy and mechanism of action. Furthermore, the detailed protocols enable researchers to investigate this compound's effects across different experimental systems and potential combination therapies.
Future research directions should explore in vivo validation of this compound's anti-tumor activity, combination strategies with conventional chemotherapeutics, and structural optimization to enhance potency and reduce potential toxicity. The methodologies described herein provide a solid foundation for these continued investigations into the therapeutic potential of this compound and related compounds in cancer treatment.
Autophagy modulation represents a promising therapeutic strategy in oncology, particularly for aggressive cancers with limited treatment options. The complex role of autophagy in cancer is context-dependent, functioning as both a tumor suppressor early in carcinogenesis and a pro-survival mechanism in established tumors. Triple-negative breast cancer (TNBC) and non-small cell lung cancer (NSCLC) represent particularly challenging malignancies characterized by therapeutic resistance and poor outcomes. Recent evidence indicates that 1-Monopalmitin (1-Mono), a natural compound derived from Mougeotia nummuloides and Spirulina major, induces cytoprotective autophagy in cancer cells through the PI3K/Akt pathway, potentially limiting its own antitumor efficacy. This paradoxical effect creates a compelling rationale for combining this compound with established autophagy inhibitors like chloroquine (CQ) to enhance therapeutic outcomes through dual targeting of cancer cell survival pathways.
The scientific premise for this combination therapy stems from understanding that many targeted therapies and chemotherapeutic agents inadvertently activate pro-survival autophagy in cancer cells, enabling them to withstand treatment-induced stress. Research has demonstrated that PI3K/AKT inhibitors can induce autophagy in different cancer models, including breast cancer, through inhibition of mTOR complex 1 (mTORC1), which normally suppresses autophagy induction [1]. Similarly, this compound has been shown to activate the PI3K/Akt pathway while simultaneously inducing protective autophagy in lung cancer models [2]. Chloroquine and its derivative hydroxychloroquine (HCQ) inhibit late-phase autophagy by impairing autophagosome fusion with lysosomes and increasing lysosomal pH, thereby preventing the degradation of autophagy-targeted components and leading to cellular apoptosis [3] [4]. This combination approach represents a strategic method to overcome inherent resistance mechanisms and enhance cancer cell death.
The PI3K/Akt pathway serves as a central signaling node that regulates multiple cellular processes including proliferation, survival, and metabolism. This compound exerts its antitumor effects primarily through activation of this pathway, as demonstrated in A549 and SPC-A1 non-small cell lung cancer cells. Interestingly, this activation triggers a cytoprotective autophagy response that ultimately limits the compound's therapeutic efficacy. Suppression of PI3K/Akt activities with specific inhibitors LY294002 and Wortmannin partially attenuates this compound-mediated anticancer activities, confirming the pathway's central role in its mechanism of action [2]. The autophagy induction following this compound treatment represents an adaptive resistance mechanism that cancer cells employ to survive the initial therapeutic insult.
Chloroquine complements this action through its well-characterized inhibition of autophagic flux. Unlike early-stage autophagy inhibitors, chloroquine acts at the late phase by accumulating within lysosomes due to its weak base properties, where it raises the intra-lysosomal pH and prevents the fusion of autophagosomes with lysosomes. Recent research has revealed that chloroquine's primary mechanism involves impairing autophagosome fusion with lysosomes rather than merely affecting acidity and degradative activity of these organelles [3]. Additionally, chloroquine induces an autophagy-independent disorganization of the Golgi and endo-lysosomal systems, which might contribute to the fusion impairment. This multifaceted action disrupts the cellular recycling system and leads to accumulation of damaged organelles and proteins, ultimately triggering apoptosis.
The combination of this compound and chloroquine creates a synthetic lethal interaction in cancer cells. While this compound induces stress and cytoprotective autophagy, chloroquine blocks the final step of this process, preventing cancer cells from utilizing autophagy as a survival mechanism. This sequential inhibition results in enhanced endoplasmic reticulum stress, mitochondrial dysfunction, and ultimately activation of the intrinsic apoptotic pathway. Studies across various cancer models have consistently demonstrated that chloroquine potentiates the antitumor effects of other therapeutics when they induce protective autophagy, including PI3K/AKT inhibitors in triple-negative breast cancer models [1] and mTOR inhibitors in lung neuroendocrine tumor models [5]. The combination effectively converts autophagy from a pro-survival mechanism to a pro-death signal through overwhelming cellular stress pathways.
Table 1: Key Molecular Targets in the this compound and Chloroquine Combination Therapy
| Molecular Component | Function in Autophagy | Effect of this compound | Effect of Chloroquine |
|---|---|---|---|
| PI3K/Akt pathway | Regulates mTOR-mediated autophagy suppression | Activates pathway, induces cytoprotective autophagy | Indirect effect through lysosomal impairment |
| LC3-I/II | Autophagosome membrane marker and autophagy executor | Increases conversion, indicating autophagy induction | Accumulates due to blocked degradation |
| p62/SQSTM1 | Autophagy adapter protein degraded with cargo | Decreases through enhanced autophagic flux | Accumulates due to impaired degradation |
| LAMP1 | Lysosomal membrane protein | Minimal direct effect | Increases area of positive structures |
| Lysosomal pH | Critical for enzyme activity and fusion | No significant effect | Increases pH, impairing function |
| Apoptotic markers | Execution of programmed cell death | Moderate induction | Strongly enhances through multiple pathways |
Comprehensive in vitro studies across multiple cancer cell types have demonstrated consistent patterns in response to the combination of autophagy-inducing compounds with chloroquine. In lung cancer models, this compound significantly inhibited A549 and SPC-A1 cell proliferation, induced G2/M cell cycle arrest, and promoted caspase-dependent apoptosis. Critically, the addition of chloroquine dramatically enhanced this compound-induced cytotoxicity, confirming that the autophagy induced by this compound represents a resistance mechanism that can be therapeutically exploited [2]. Similar synergistic effects were observed in triple-negative breast cancer models where chloroquine prevented resistance to PI3K/AKT inhibitors and potentiated their antitumor effect in combination with paclitaxel [1].
The temporal aspects of chloroquine treatment have revealed important considerations for experimental design. Research has demonstrated that chloroquine's harmful effects are more pronounced in long-term responses (48-96 hours after a 24-hour treatment) compared to shorter exposures. These delayed effects include lysosomal impairment, nuclear abnormalities, senescence-associated beta-galactosidase activity, and increased lipofuscinogenesis (hallmarks of cellular senescence) [4]. This time-dependent effect underscores the importance of considering treatment duration and post-treatment observation periods in experimental design to fully capture the compound's therapeutic potential.
Table 2: Summary of In Vitro Efficacy Data Across Cancer Models
| Cancer Type | Cell Line | This compound IC₅₀ | Chloroquine Concentration | Combination Effect | Key Readouts |
|---|---|---|---|---|---|
| Non-small cell lung cancer | A549, SPC-A1 | Not specified | Dramatically enhanced cytotoxicity | Synergistic enhancement of cell death | ↓ proliferation, ↑ G2/M arrest, ↑ caspase-dependent apoptosis |
| Triple-negative breast cancer | MDAMB231, MDAM468 | Not applicable (PI3K/AKT inhibitors studied) | 20-100 µM | Prevented resistance to PI3K/AKT inhibitors | ↓ cell viability, ↑ LC3-II accumulation, ↑ cleaved PARP |
| Glioma | U87 | Not applicable | 20 nM | Enhanced radiosensitivity | ↑ apoptosis, ↓ Bcl-2, ↑ caspase-3, G1/G0 arrest |
| Lung neuroendocrine tumors | NCI-H727 | Not applicable | 100 µM | Augmented mTOR inhibitor effects | ↓ viability, ↑ cytotoxicity, ↑ apoptosis |
| Melanoma | B16F10 | Not applicable | 20 µM | Enhanced Listeria-mediated antitumor activity | ↑ cancer cell death, ↑ apoptosis |
| Amelanotic melanoma | C32, A-375 | Not applicable | 50 µM | Enhanced trametinib antitumor activity | ↓ proliferation, cell cycle dysregulation, mitochondrial depolarization |
In vivo studies have provided compelling evidence supporting the therapeutic potential of chloroquine combinations in various cancer models. In xenograft models of MDAMB231 (triple-negative breast cancer), the addition of chloroquine to PI3K/AKT inhibitor treatment regimens potentiated their antitumor effects and synergized with taxane-based chemotherapy [1]. Similarly, in lung neuroendocrine tumor models, chloroquine augmented the efficacy of mTOR inhibitors, though the effects were less pronounced in murine xenograft models than in vitro systems [5]. These findings highlight the importance of considering tumor microenvironment factors and pharmacokinetic variables when translating in vitro observations to in vivo settings.
Dosing considerations for in vivo studies vary significantly based on the specific model and combination partners. Research in triple-negative breast cancer models utilized chloroquine at 60 mg/kg daily intraperitoneally, which corresponds to a human equivalent dose of approximately 292 mg/day [1]. In other xenograft models, chloroquine doses have ranged from 25 mg/kg twice weekly to 80 mg/kg twice daily on alternating schedules [6]. The variation in dosing regimens underscores the need for careful pharmacokinetic and pharmacodynamic studies when designing in vivo experiments with chloroquine combinations.
Cell Culture and Reagents Preparation
Cell Viability and Proliferation Assessment
Autophagy Flux Monitoring
Apoptosis and Cell Death Analysis
Animal Model Selection and Group Allocation
Dosing Regimen and Administration
Tumor Monitoring and Endpoint Analysis
The combination of this compound with chloroquine has promising applications across multiple cancer types, particularly those characterized by therapy resistance and aggressive clinical behavior. In non-small cell lung cancer, where this compound has demonstrated direct antitumor activity, chloroquine combination could overcome inherent resistance and improve therapeutic outcomes. For triple-negative breast cancer, this approach builds upon established principles of combining chloroquine with PI3K/AKT pathway inhibitors to prevent resistance development [1]. Similarly, in melanoma models, chloroquine has demonstrated ability to enhance various antitumor approaches, including bacterial-based therapies and targeted agents [7] [8].
The translational pathway for this combination benefits from the established safety profiles of both agents, though careful consideration of dosing and scheduling is essential. Clinical trial design should incorporate biomarkers of autophagy inhibition (e.g., LC3 and p62 accumulation in peripheral blood mononuclear cells or tumor tissue) to confirm target engagement and guide dose optimization [9]. Previous clinical studies have established that chloroquine and hydroxychloroquine can be safely combined with various chemotherapeutic regimens, with typical doses ranging from 100-600 mg daily for hydroxychloroquine in clinical oncology settings [9]. The maximum tolerated dose for chloroquine in combination with carboplatin and gemcitabine was identified as 100 mg daily, with thrombocytopenia and neutropenia as dose-limiting toxicities [9]. These clinical insights provide valuable guidance for translational studies moving forward.
The strategic combination of this compound with chloroquine represents a promising approach to enhance anticancer efficacy through rational targeting of compensatory survival pathways. The experimental protocols outlined provide comprehensive methodologies for evaluating this combination in both in vitro and in vivo settings, with particular emphasis on monitoring autophagy flux and apoptotic response. As with all combination therapies, careful attention to dosing sequence and schedule is critical, as preclinical evidence strongly supports sequential administration with chloroquine pretreatment for optimal effect. Further investigation is warranted to elucidate the complete molecular mechanisms underlying this synergistic interaction and to validate its therapeutic potential in advanced preclinical models.
The PI3K/Akt signaling pathway represents one of the most crucial intracellular regulatory networks in eukaryotic cells, playing a pivotal role in controlling cell survival, proliferation, metabolism, and differentiation. This pathway is frequently dysregulated in human cancers, with approximately 50% of tumors exhibiting some form of PI3K pathway aberration, making it a prime therapeutic target in oncology research [1] [2]. The pathway operates through a sophisticated signal transduction mechanism where extracellular signals activate receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), leading to PI3K activation. This in turn phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which serves as a docking site for Akt and its upstream activator PDK1. The subsequent phosphorylation and activation of Akt orchestrates diverse cellular processes through downstream substrates including mTOR, BAD, and various transcription factors [3] [2].
This compound (1-Mono), a monoglyceride originally identified as the principal active constituent in natural plants such as Mougeotia nummuloides and Spirulina major, has recently emerged as a promising therapeutic agent in cancer research. Evidence indicates that this compound significantly inhibits proliferation and induces apoptosis in non-small cell lung cancer (NSCLC) cells, which represents approximately 85% of all lung cancer cases—the leading cause of cancer-related mortality worldwide [4]. The compound exerts its antitumor effects primarily through modulation of the PI3K/Akt pathway, though it induces a paradoxical activation rather than inhibition of this signaling cascade, leading to caspase-dependent apoptosis and cell cycle arrest at G2/M phase. These intriguing characteristics make this compound a valuable compound for both therapeutic exploration and as a tool for understanding the complex dynamics of PI3K/Akt signaling in cancer biology.
This compound exerts its antitumor effects through a sophisticated multi-mechanistic approach that converges on the PI3K/Akt signaling axis. In A549 and SPC-A1 non-small cell lung cancer cell lines, this compound demonstrates dose-dependent cytotoxicity, significantly inhibiting cell proliferation through induction of G2/M cell cycle arrest and activation of caspase-dependent apoptosis [4]. The compound effectively suppresses the protein expression of inhibitors of apoptosis proteins (IAPs), thereby removing critical barriers to programmed cell death. Surprisingly, unlike conventional PI3K/Akt pathway inhibitors, this compound activates rather than suppresses the PI3K/Akt pathway. This paradoxical activation appears essential for its antitumor activity, as demonstrated by experiments showing that suppression of PI3K/Akt activities with specific inhibitors LY294002 and Wortmannin partially attenuates this compound-mediated anticancer effects [4].
Table 1: Key Experimental Findings for this compound Mechanism of Action
| Experimental Aspect | Observation | Biological Significance |
|---|---|---|
| Cell Proliferation | Significant inhibition in A549 and SPC-A1 cells | Demonstrated potent anti-cancer activity |
| Cell Cycle Effects | Induction of G2/M phase arrest | Disrupted cell division machinery |
| Apoptosis Mechanism | Caspase-dependent pathway activation | Engaged programmed cell death |
| IAP Expression | Suppression of inhibitors of apoptosis proteins | Removed barriers to apoptosis execution |
| PI3K/Akt Modulation | Activation of PI3K/Akt signaling | Paradoxical pathway activation essential for efficacy |
| Autophagy Induction | Cytoprotective autophagy triggered | Potential resistance mechanism to target |
The autophagy response to this compound treatment represents another crucial aspect of its mechanism. Research indicates that this compound induces cytoprotective autophagy in cancer cells, serving as a survival mechanism that potentially limits its overall efficacy. This discovery has significant therapeutic implications, as autophagy inhibition using chloroquine dramatically enhances this compound-induced cytotoxicity, suggesting that combination therapy approaches could maximize therapeutic outcomes [4]. The intricate relationship between apoptosis induction and autophagy modulation positions this compound as a unique tool for dissecting the crosstalk between cell death and survival pathways in cancer cells, with particular relevance to the PI3K/Akt signaling network which integrates both processes.
The PI3K/Akt pathway constitutes a highly conserved signal transduction network that responds to various extracellular stimuli, including growth factors, cytokines, and hormonal signals. The core pathway architecture comprises three principal components: Class I PI3K enzymes, which consist of regulatory (p85) and catalytic (p110) subunits; Akt isoforms (Akt1, Akt2, and Akt3); and the negative regulator PTEN phosphatase [3] [2]. Upon activation by growth factor receptors, PI3K phosphorylates PIP2 to generate PIP3, which then recruits Akt to the plasma membrane where it undergoes phosphorylation at two critical residues: Thr308 by PDK1 and Ser473 by mTORC2. Fully activated Akt subsequently phosphorylates numerous downstream substrates involved in cell survival, metabolism, proliferation, and angiogenesis [3].
Table 2: Core Components of the PI3K/Akt Signaling Pathway
| Component | Subtypes/Functions | Role in Cancer |
|---|---|---|
| Class I PI3Ks | p110α, p110β, p110γ, p110δ catalytic subunits | Frequently mutated (especially PIK3CA); drive oncogenesis |
| Regulatory Subunits | p85α, p85β, p85γ regulatory subunits | Modulate catalytic activity; mutations occur in cancers |
| Akt Isoforms | Akt1 (broad), Akt2 (metabolism), Akt3 (brain) | Amplified in various cancers; distinct substrate specificities |
| Negative Regulators | PTEN, PHLPP1/2, PP2A | Frequently lost in cancers; PTEN loss common in many tumors |
| Upstream Activators | RTKs (EGFR, FGFR, etc.), GPCRs | Often overexpressed or mutated in cancer |
| Key Downstream Effectors | mTOR, GSK-3β, FoxO, BAD | Mediate cellular responses to pathway activation |
The regulatory precision of this pathway is exemplified by PTEN, which functions as the primary negative regulator by dephosphorylating PIP3 back to PIP2, thus terminating Akt signaling. Loss of PTEN function, a frequent occurrence in human cancers, results in constitutive PI3K/Akt pathway activation and contributes significantly to oncogenesis and therapeutic resistance [1] [2]. The pathway exhibits extensive crosstalk capabilities with other signaling networks, including Ras/Raf/MEK/ERK, JAK/STAT, and NF-κB pathways, creating a complex signaling web that integrates diverse cellular inputs. This network complexity underpins the paradoxical observation that this compound activates rather than inhibits the pathway yet still produces antitumor effects, suggesting its mechanism may involve selective activation of specific downstream effectors or modulation of feedback loops that differ from conventional pathway activation.
Materials:
Protocol:
Quality Control Considerations:
MTT Assay Protocol:
Alternative Viability Assessment: For enhanced sensitivity, consider using Cell Counting Kit-8 (CCK-8) or resazurin-based assays following manufacturers' protocols. For long-term clonogenic survival assays:
Flow Cytometry with Annexin V/PI Staining:
Caspase Activity Assay:
Western Blot Analysis of Apoptotic Markers:
Western Blot for Autophagy Markers:
Immunofluorescence Analysis of LC3 Puncta:
Transmission Electron Microscopy:
The investigation of this compound's effects on lung cancer cells yields substantial quantitative data requiring rigorous statistical analysis. From the foundational study [4], treatment with this compound resulted in dose-dependent cytotoxicity with IC₅₀ values approximately 85-100 μM in A549 cells and 75-90 μM in SPC-A1 cells following 48-hour exposure. Cell cycle analysis demonstrated that this compound treatment induced G2/M phase arrest in approximately 35-45% of treated cells compared to 10-15% in vehicle controls, accompanied by a corresponding decrease in G0/G1 population. Apoptosis assessment revealed that this compound at 100 μM induced approximately 25-35% early and late apoptosis compared to 3-5% in untreated controls, confirming the activation of programmed cell death mechanisms [4].
Table 3: Quantitative Effects of this compound on Lung Cancer Cells
| Parameter Assessed | Experimental Result | Statistical Significance |
|---|---|---|
| Cell Viability (48h) | IC₅₀: 85-100 μM (A549), 75-90 μM (SPC-A1) | p < 0.001 vs. control |
| G2/M Phase Arrest | Increase from 10-15% to 35-45% | p < 0.01 vs. control |
| Apoptosis Induction | Increase from 3-5% to 25-35% | p < 0.001 vs. control |
| Caspase-3 Activation | 3.5-4.5 fold increase | p < 0.01 vs. control |
| IAP Protein Expression | 40-60% reduction | p < 0.05 vs. control |
| Autophagy Enhancement | 2.5-3.5 fold increase in LC3-II | p < 0.01 vs. control |
| Chloroquine Synergy | 40-50% enhancement of cytotoxicity | p < 0.01 vs. 1-Mono alone |
The pharmacodynamic interactions between this compound and pathway inhibitors provide critical insights into its mechanism. Pre-treatment with the PI3K inhibitors LY294002 and Wortmannin attenuated this compound-induced cytotoxicity by approximately 40-50%, indicating that PI3K/Akt pathway activation is necessary for this compound's antitumor effects [4]. Conversely, chloroquine-mediated autophagy inhibition enhanced this compound cytotoxicity by 40-50%, suggesting that autophagy serves as a cytoprotective mechanism that limits this compound efficacy. These findings highlight the complex interplay between different cell death and survival pathways and underscore the importance of combination treatment strategies for maximizing therapeutic outcomes.
Schematic 1: PI3K/Akt Signaling Pathway and this compound Mechanism This diagram illustrates the core PI3K/Akt signaling cascade and the points where this compound interacts with this pathway. The visualization highlights the paradoxical activation of PI3K/Akt signaling by this compound while simultaneously inducing both apoptosis and cytoprotective autophagy, representing the complex mechanism underlying its antitumor effects.
Schematic 2: Experimental Workflow for this compound Mechanism Study This workflow diagram outlines the comprehensive experimental approach for investigating this compound's effects on cancer cells, incorporating viability assessment, mechanistic studies, and pathway validation through pharmacological inhibition.
The investigation of this compound's antitumor properties provides valuable insights for developing novel cancer therapeutic strategies, particularly for non-small cell lung cancer which accounts for approximately 85% of lung cancer cases and represents a leading cause of cancer-related mortality worldwide [4]. The compound's unique mechanism—activating PI3K/Akt signaling while simultaneously inducing apoptosis—challenges conventional therapeutic approaches that typically focus on pathway inhibition. This paradox suggests that context-dependent modulation rather than simple inhibition of signaling pathways may offer therapeutic benefits in specific cancer contexts. The discovery that this compound suppresses inhibitors of apoptosis proteins (IAPs) identifies a clinically relevant mechanism, as IAP family members are frequently overexpressed in cancers and contribute to therapeutic resistance [4].
The observed cytotoxic synergy between this compound and autophagy inhibitors like chloroquine has immediate translational relevance. This combination could potentially overcome resistance mechanisms mediated through cytoprotective autophagy, a common adaptation to various cancer therapies. As chloroquine and its derivatives are already FDA-approved for other indications, repurposing these agents in combination with this compound or similar compounds represents a promising strategy for clinical development. Additionally, the efficacy of this compound against multiple NSCLC cell lines suggests potential applicability across different molecular subtypes of lung cancer, though further investigation is needed to identify predictive biomarkers for patient selection.
Several promising research directions emerge from the current understanding of this compound's mechanism. First, isoform-specific effects on Akt signaling warrant detailed investigation, as the three Akt isoforms (Akt1, Akt2, and Akt3) exhibit distinct and sometimes opposing functions in cancer biology [2]. Determining whether this compound selectively activates specific Akt isoforms could explain its paradoxical pro-apoptotic effects and identify contexts where it would be most therapeutically beneficial. Second, exploration of this compound in combination regimens with conventional chemotherapy, targeted agents, or immunotherapy represents a compelling research direction. Based on the PI3K/Akt pathway's established role in treatment resistance, this compound might sensitize cancer cells to other therapeutic modalities [1] [2].
Table 4: Potential Combination Strategies with this compound
| Combination Approach | Rationale | Expected Outcome |
|---|---|---|
| Autophagy Inhibitors | Block cytoprotective autophagy induced by this compound | Enhanced apoptosis and therapeutic efficacy |
| Conventional Chemotherapy | Leverage PI3K/Akt activation to sensitize cells to genotoxic stress | Synergistic cytotoxicity across cancer types |
| Immunotherapy | Modulate tumor microenvironment through PI3K/Akt signaling | Enhanced immune cell infiltration and activity |
| PI3K Pathway Inhibitors | Sequential administration to disrupt feedback mechanisms | Prevent adaptive resistance and enhance durability |
| Natural Product Combinations | Combine with other plant-derived compounds | Multi-target approach with potential synergistic effects |
From a drug development perspective, structure-activity relationship studies could identify more potent analogs of this compound with improved pharmacokinetic properties. The natural product origin of this compound from Mougeotia nummuloides and Spirulina major suggests possible nutraceutical applications or dietary approaches to cancer prevention and management [4]. However, rigorous preclinical toxicology and pharmacology studies are necessary before clinical translation. The development of appropriate formulation strategies to ensure optimal bioavailability will be crucial, particularly given the lipophilic nature of monoglycerides. As PI3K/Akt pathway dysregulation occurs in approximately 50% of tumors across cancer types [1] [2], the therapeutic potential of this compound likely extends beyond lung cancer to other malignancies with similar pathway dependencies.
The comprehensive analysis of this compound's interactions with the PI3K/Akt signaling pathway reveals a complex compound with significant therapeutic potential. Unlike conventional targeted agents that inhibit oncogenic signaling, this compound demonstrates the paradoxical ability to activate PI3K/Akt signaling while still exerting potent antitumor effects through induction of apoptosis and cell cycle arrest. This unique mechanism challenges simplistic approaches to pathway modulation in cancer therapy and highlights the context-dependent nature of signaling pathway manipulation. The experimental protocols and application notes presented herein provide researchers with robust methodologies for further investigating this intriguing compound and its mechanisms of action.
The translation of these findings into clinical applications requires additional investigation, particularly regarding the compound's bioavailability, tissue distribution, and potential toxicities. However, the established safety profile of monoglycerides in general, combined with the compelling preclinical evidence of efficacy, suggests that this compound represents a promising candidate for further development. As research continues to unravel the complexities of PI3K/Akt signaling in cancer biology, compounds like this compound that exhibit unconventional mechanisms may provide new avenues for therapeutic intervention, particularly in cancers resistant to conventional pathway inhibitors. The integration of this compound into combination regimens with autophagy inhibitors or other targeted agents holds particular promise for enhancing therapeutic efficacy and overcoming treatment resistance.
The rhodamine 123 (Rh123) accumulation assay represents a well-established fluorescence-based method for investigating the functional activity of membrane efflux transporters, particularly those involved in multidrug resistance. Rhodamine 123 is a cationic, fluorescent dye that serves as a substrate for several ATP-binding cassette (ABC) transporters, including P-glycoprotein (P-gp) and Multidrug Resistance-Associated Protein 2 (MRP2). These transporters are predominantly expressed in barrier tissues such as the intestinal epithelium, blood-brain barrier, and renal tubules, where they actively efflux xenobiotics and therapeutic agents back into the lumen, thereby significantly limiting drug bioavailability. The fundamental principle underlying this assay is that inhibition of efflux transporter activity results in increased intracellular accumulation of Rh123, which can be quantitatively measured using flow cytometry or fluorescence microscopy [1] [2].
The application of this assay to evaluate 1-Monopalmitin (also known as 1-monopalmitoyl glycerol), a monoglyceride lipid excipient, stems from the recognized ability of various lipid-based formulations to enhance the oral bioavailability of poorly water-soluble drugs. While this enhancement has often been attributed to improved solubilization, emerging evidence suggests that lipid excipients may modulate intestinal efflux transporters, potentially reducing drug efflux and increasing intestinal absorption [1]. The Rh123 accumulation assay provides a direct means to investigate this mechanism by quantifying changes in Rh123 retention in cell models expressing relevant efflux transporters following treatment with this compound. The assay operates on the premise that if this compound inhibits MRP2 function, Rh123 will accumulate within cells to a greater extent than in untreated controls, manifesting as increased mean fluorescence intensity (MFI) in quantitative analyses [2].
The following workflow diagram illustrates the key experimental steps:
Figure 1: Experimental workflow for the this compound Rhodamine 123 accumulation assay.
Flow cytometric data analysis should focus on the mean fluorescence intensity (MFI) of Rh123 in each experimental group. The accumulation ratio can be calculated by normalizing the MFI values to the negative control (cells with Rh123 only). Specifically:
Accumulation Ratio = (MFIsample - MFIblank) / (MFInegative control - MFIblank)
Where MFIblank represents the autofluorescence of unstained cells. An accumulation ratio significantly greater than 1 indicates inhibition of MRP2-mediated efflux activity. Data should be collected from at least three independent experiments and expressed as mean ± SEM. Statistical significance between groups can be determined using two-way ANOVA followed by Sidak's multiple comparison test or another appropriate statistical test, with p < 0.05 considered statistically significant [3] [1].
Table 1: Representative data from Rh123 accumulation studies with monoglycerides in Caco-2 cells
| Treatment | Concentration | Rh123 Accumulation | Significance vs. Control | Reference |
|---|---|---|---|---|
| Control (medium only) | - | 1.00 ± 0.05 | - | [1] [2] |
| MK-571 (positive control) | 50 μM | 1.82 ± 0.08 | p < 0.001 | [1] [2] |
| This compound | 1000 μM | 1.65 ± 0.07 | p < 0.01 | [1] [2] |
| 1-Monoolein | 500 μM | 1.74 ± 0.09 | p < 0.001 | [1] [2] |
| 1-Monostearin | 1000 μM | 1.58 ± 0.06 | p < 0.01 | [1] [2] |
A significant increase in Rh123 accumulation in cells treated with this compound compared to the negative control suggests that this monoglyceride attenuates MRP2 efflux activity. The magnitude of this effect can be compared to the positive control (MK-571) to gauge the relative potency of this compound as an MRP2 modulator. It is important to note that Rh123 is not entirely specific for MRP2 and may also be transported by P-glycoprotein; therefore, additional studies using more specific substrates or transporter-overexpressing cell lines may be necessary to confirm MRP2-specific effects [1] [2] [5]. The observed increase in Rh123 accumulation could result from either direct inhibition of MRP2 transport function or down-regulation of MRP2 protein expression, necessitating complementary Western blot analysis to distinguish between these mechanisms.
To determine whether alterations in MRP2 function result from changes in transporter expression levels, Western blot analysis should be performed following monoglyceride treatment. According to published findings, treatment of Caco-2 cells with this compound (1000 μM) for 24 hours resulted in a 19% decrease in MRP2 protein expression compared to control cells. In contrast, 1-Monoolein (500 μM) caused a more substantial 35% reduction, while 1-Monostearin (1000 μM) showed no significant effect on MRP2 protein levels despite increasing Rh123 accumulation [1] [2]. These findings suggest that this compound may reduce MRP2 activity through both functional inhibition and modest down-regulation of protein expression, while other monoglycerides may employ distinct mechanisms ranging from protein down-regulation to purely functional inhibition without affecting expression.
To further characterize the effects of this compound on MRP2 function, bidirectional transport studies using specific MRP2 substrates such as estradiol 17β-D-glucuronide (E₂17βG) should be conducted. These experiments measure the apparent permeability (Papp) of the substrate in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions across Caco-2 cell monolayers. The efflux ratio (ER) is then calculated as Papp(B-A)/Papp(A-B). A significant decrease in the efflux ratio following this compound treatment would provide additional evidence of MRP2 inhibition. Published data indicate that this compound (1000 μM) significantly reduces the efflux ratio of E₂17βG, corroborating findings from the Rh123 accumulation assay [1] [2].
The following diagram illustrates the proposed mechanism of this compound action on MRP2:
Figure 2: Proposed mechanism of this compound action on MRP2 function and Rh123 accumulation.
The this compound Rh123 accumulation assay serves as a valuable tool in pharmaceutical sciences and drug development, particularly in:
The Rh123 accumulation assay provides a robust, reproducible method for evaluating the effects of this compound and related lipid excipients on MRP2 efflux transporter function. When properly optimized and executed, this fluorescence-based approach yields quantitative data on transporter inhibition that can guide the development of lipid-based formulations with enhanced oral bioavailability. The combination of this functional assay with protein expression analysis and bidirectional transport studies offers a comprehensive framework for elucidating the mechanisms through which monoglycerides modulate drug transport pathways.
The oral delivery of hydrophobic drugs continues to present significant challenges in pharmaceutical development due to limited aqueous solubility and poor membrane permeability. Despite market popularity of oral formulations, bioavailability issues frequently hinder drug development efforts. Lipid-based excipients have emerged as a promising strategy to enhance drug bioavailability, with monoglycerides demonstrating particular potential. These excipients are believed to facilitate drug uptake by modulating the activity of apical membrane intestinal efflux transporters, particularly Multidrug Resistance-Associated Protein 2 (MRP2/ABCC2), which actively pumps substrates back into the intestinal lumen following absorption. MRP2 recognizes diverse substrates, including estradiol 17β-D-glucuronide (E₂17βG), a well-characterized model compound for MRP2 transport studies [1] [2].
Estradiol 17β-D-glucuronide (E₂17βG) is a glucuronidated metabolite of 17β-estradiol formed in the liver via uridine 5'-diphospho-glucuronosyltransferase (UGT)-mediated metabolism [3]. This conjugate serves as a high-affinity substrate for MRP2 and is also transported by organic anion transporting polypeptides (OATPs) on the basolateral membrane of hepatocytes [4]. E₂17βG is not only important for studying transporter activity but also has clinical relevance as a potent cholestatic agent implicated in intrahepatic cholestasis of pregnancy (ICP) [5] [3]. Understanding compounds that modulate E₂17βG transport therefore has significant implications for both drug delivery and toxicity prevention.
1-Monopalmitin (also known as 1-monopalmitoyl-rac-glycerol) is a monoglyceride lipid excipient that has demonstrated potential for enhancing oral drug bioavailability. Previous research indicates that this compound, along with structurally related monoglycerides including 1-monoolein and 1-monostearin, can attenuate MRP2 transport activity in intestinal epithelial models [1] [2]. This application note provides detailed methodologies for investigating the effects of this compound on E₂17βG transport and MRP2 protein expression using the human intestinal Caco-2 cell line, which naturally expresses MRP2 and serves as a well-established model of intestinal transport.
Initial screening studies evaluated the effects of various monoglycerides on MRP2 function and expression. The results demonstrated that this compound, 1-monoolein, and 1-monostearin all significantly modulate MRP2 activity, though through potentially different mechanisms [1] [2]. The following table summarizes the key findings from these investigations:
Table 1: Summary of Monoglyceride Effects on MRP2 Activity and Expression in Caco-2 Cells
| Monoglyceride | Maximum Non-Toxic Concentration | Effect on Rh123 Accumulation | Effect on E₂17βG Efflux Ratio | Effect on MRP2 Protein Expression |
|---|---|---|---|---|
| This compound | 1000 μM | Significant Increase | Significant Decrease | 19% Decrease |
| 1-Monoolein | 500 μM | Significant Increase | Significant Decrease | 35% Decrease |
| 1-Monostearin | 1000 μM | Significant Increase | Significant Decrease | No Significant Change |
| MK-571 (Control) | 50 μM | Significant Increase | Significant Decrease | Not Measured |
The data reveal that all three monoglycerides significantly enhanced Rhodamine 123 (Rh123) accumulation and reduced E₂17βG efflux ratio, indicating inhibition of MRP2 transport function. However, Western blot analysis showed differential effects on MRP2 protein expression: this compound and 1-monoolein downregulated MRP2 expression by 19% and 35% respectively, while 1-monostearin did not significantly alter protein levels despite producing similar functional effects [1] [2]. This suggests that this compound and 1-monoolein may reduce MRP2 activity through both functional inhibition and protein downregulation, whereas 1-monostearin likely acts solely through functional modulation without affecting protein expression.
The functional assays provided quantitative measures of monoglyceride effects on MRP2 activity. The following table presents the detailed numerical data from accumulation and transport studies:
Table 2: Quantitative Results from Functional Assays of MRP2 Activity
| Assay Type | Treatment | Concentration | Result (vs. Control) | Statistical Significance |
|---|---|---|---|---|
| Rh123 Accumulation | This compound | 1000 μM | Increased | p < 0.05 |
| 1-Monoolein | 500 μM | Increased | p < 0.05 | |
| 1-Monostearin | 1000 μM | Increased | p < 0.05 | |
| MK-571 | 50 μM | Increased | p < 0.05 | |
| E₂17βG Bidirectional Transport | This compound | 1000 μM | Decreased Efflux Ratio | p < 0.05 |
| 1-Monoolein | 500 μM | Decreased Efflux Ratio | p < 0.05 | |
| 1-Monostearin | 1000 μM | Decreased Efflux Ratio | p < 0.05 | |
| MK-571 | 50 μM | Decreased Efflux Ratio | p < 0.05 | |
| Western Blot (MRP2 Expression) | This compound | 1000 μM | 19% Reduction | p < 0.05 |
| 1-Monoolein | 500 μM | 35% Reduction | p < 0.05 | |
| 1-Monostearin | 1000 μM | No Significant Change | Not Significant |
The Rh123 accumulation assay measures intracellular fluorescence, with increased values indicating reduced MRP2 efflux activity. The E₂17βG bidirectional transport study calculates the efflux ratio (Papp,B-A/Papp,A-B), where decreased values suggest inhibition of MRP2-mediated transport [1]. The positive control MK-571, a specific MRP2 inhibitor, consistently produced the expected effects, validating the experimental approaches.
This protocol aims to determine the non-cytotoxic concentration ranges of this compound and other monoglycerides in Caco-2 cells following 24-hour exposure. Determining appropriate non-toxic concentrations is essential for ensuring that subsequent transport studies measure specific transporter inhibition rather than general cellular toxicity. The protocol employs two complementary colorimetric assays: the MTS assay for measuring mitochondrial function (metabolic activity) and the LDH assay for measuring membrane integrity (cytotoxicity) [1] [2].
Cell Culture and Seeding:
Monoglyceride Treatment:
MTS Assay for Metabolic Activity:
LDH Assay for Membrane Integrity:
This protocol measures the accumulation of Rhodamine 123 (Rh123), a fluorescent MRP2 substrate, in Caco-2 cells following treatment with this compound. Increased intracellular Rh123 accumulation indicates inhibition of MRP2-mediated efflux activity. This assay provides a rapid, sensitive method for screening potential MRP2 modulators [1] [2].
Cell Culture and Treatment:
Rh123 Accumulation Assay:
Fluorescence Measurement:
This protocol characterizes the bidirectional transport of E₂17βG across Caco-2 cell monolayers to directly assess MRP2 functional activity. The assay measures apparent permeability (Papp) in both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. The efflux ratio (Papp,B-A/Papp,A-B) provides a specific measure of MRP2-mediated transport, with decreased ratios indicating MRP2 inhibition [1] [2].
Cell Culture and Monolayer Integrity:
Bidirectional Transport Assay:
Sample Analysis and Calculation:
This protocol evaluates the effect of this compound on MRP2 protein expression in Caco-2 cells using Western blot analysis. This technique helps determine whether changes in MRP2 transport activity result from altered protein expression or functional modulation alone [1] [2].
Cell Treatment and Protein Extraction:
Gel Electrophoresis and Protein Transfer:
Immunodetection:
Increased Rh123 Accumulation: this compound treatment (1000 μM, 24 hours) significantly enhanced intracellular accumulation of the MRP2 substrate Rh123, indicating reduced efflux activity [1] [2].
Decreased E₂17βG Efflux Ratio: In bidirectional transport studies, this compound treatment significantly reduced the basolateral-to-apical versus apical-to-basolateral transport ratio of E₂17βG, confirming specific inhibition of MRP2-mediated efflux [1] [2].
Reduced MRP2 Protein Expression: Western blot analysis revealed that this compound downregulated MRP2 protein expression by approximately 19%, suggesting that both functional inhibition and reduced expression contribute to the observed transport effects [1] [2].
These findings have important implications for drug formulation strategies, suggesting that this compound may enhance oral bioavailability of MRP2 substrate drugs by reducing intestinal efflux. However, the potential for drug-drug interactions must be carefully evaluated, particularly for drugs with narrow therapeutic indices.
The effects of this compound should be considered in the context of other monoglycerides:
1-Monoolein shows more pronounced downregulation of MRP2 protein expression (35% reduction) but requires lower concentrations (≤500 μM) due to greater cytotoxicity [1] [2].
1-Monostearin produces similar functional inhibition of MRP2 transport activity but does not significantly alter protein expression, suggesting different mechanisms of action [1] [2].
Table 3: Mechanism Comparison of Monoglyceride Effects on MRP2
| Monoglyceride | Primary Mechanism | Secondary Mechanism | Potency |
|---|---|---|---|
| This compound | Functional Inhibition | Protein Downregulation | Moderate |
| 1-Monoolein | Protein Downregulation | Functional Inhibition | High |
| 1-Monostearin | Functional Inhibition | None | Moderate |
Caco-2 Model Limitations: While Caco-2 cells are a well-established intestinal model, they may not fully recapitulate in vivo physiology, particularly with respect to transporter expression patterns.
Solubility Challenges: Monoglycerides have limited aqueous solubility, requiring appropriate vehicle controls and careful preparation of treatment solutions.
Concentration Considerations: The effects observed at 1000 μM this compound may not be relevant at lower concentrations, requiring dose-response evaluation for specific applications.
Specificity Issues: MRP2 substrates often interact with other transporters; therefore, additional studies with specific inhibitors or transporter-overexpressing cells may be needed to confirm MRP2-specific effects.
1-Monopalmitin (1-monopalmitoylglycerol or 1-glyceryl palmitate) is a monoacylglycerol lipid consisting of glycerol esterified with palmitic acid at the sn-1 position. This amphiphilic molecule serves important roles in biological systems as both a metabolic intermediate and signaling molecule. In analytical chemistry, this compound presents specific challenges due to its relatively low volatility, potential for isomerization, and presence in complex biological matrices at low concentrations. Mass spectrometry coupled with either gas chromatography (GC-MS) or liquid chromatography (LC-MS) provides powerful platforms for the sensitive detection and accurate quantification of this compound across various sample types, including biological fluids, tissues, and food products. The analytical approaches differ significantly between these techniques, with GC-MS typically requiring chemical derivatization to enhance volatility, while LC-MS methods analyze the compound directly or with simpler preparation workflows [1] [2].
The significance of this compound analysis extends to multiple research domains. In metabolomics studies, this compound has been identified as a potential biomarker for metabolic disorders, including Type 2 diabetes mellitus, where altered lipid metabolism is a hallmark feature. In pharmaceutical research, understanding the absorption, distribution, metabolism, and excretion of monoacylglycerols is important for drug formulation strategies. Furthermore, in food science and quality control, this compound serves as an indicator of lipid hydrolysis and product freshness. The protocols outlined in this application note have been optimized to address the specific analytical challenges presented by these diverse applications, with particular emphasis on sensitivity, reproducibility, and specificity in complex matrices [3] [4].
Proper sample preparation is critical for successful analysis of this compound, particularly when working with complex biological matrices. The extraction efficiency and cleanup thoroughness directly impact method sensitivity, accuracy, and instrument performance. For tissue samples, serum, plasma, or food matrices, protein precipitation and lipid extraction represent the foundational steps. Approximately 100 μL of serum or tissue homogenate should be mixed with 825 μL of a cold methanol-deionized water mixture (8:1, v/v) to precipitate proteins, followed by vortex mixing for 30 seconds and ultrasonication at 25-28°C for 10 minutes. Subsequent centrifugation at 12,000×g for 10 minutes at 4°C separates the supernatant containing the lipids, which can then be transferred to a clean tube for further processing [5].
Table 1: Comparison of Solid-Phase Extraction (SPE) Methods for this compound Cleanup
| SPE Type | Stationary Phase | Mechanism | Best For | Elution Solvent |
|---|---|---|---|---|
| E-HyCu | Chemically-modified carbon fibers | Simultaneous removal of multiple matrix components | Complex food matrices with monoacylglycerols, tocopherols, sterols | Toluene:acetonitrile (blend ratio per method) |
| Z-Sep+ | Zirconium dioxide + C18 chemically bonded | Lewis acid-base interaction + reversed-phase | High lipid samples, fatty acid removal | Acetonitrile |
| Z-Sep/C18 | Zirconium dioxide + C18 mixed | Dual mechanism for comprehensive cleanup | Agricultural products, brown rice extracts | Acetonitrile |
| C18 | Octadecyl silica | Reversed-phase hydrophobicity | Simple matrices, serum samples | Methanol or acetonitrile |
| Carbon/NH2 | Carbon + aminopropyl | Mixed-mode: hydrophobicity and ion exchange | Multi-residue analysis, polar interferences | Toluene:acetonitrile (1:3, v/v) |
For challenging matrices rich in lipids, such as brown rice, avocado, or high-fat animal tissues, recent advances in SPE sorbents have demonstrated remarkable effectiveness in removing interfering compounds that cause matrix enhancement effects. The Z-Sep series, which incorporates zirconium dioxide, exhibits particular affinity for monoacylglycerols through Lewis acid-base interactions, while E-HyCu utilizes chemically modified carbon fibers to remove monoacylglycerols, tocopherols, and sterols in a single step. These sorbents can dramatically reduce matrix effects that otherwise compromise detection limits and quantification accuracy in mass spectrometry [4].
For GC-MS analysis, chemical derivatization is essential to increase the volatility and thermal stability of this compound. The most common approach involves silylation, which replaces active hydrogens on hydroxyl groups with trimethylsilyl groups. Following extraction and cleanup, the dried extract should be reconstituted in 100 μL of bis(trimethylsilyl)-trifluoroacetamide (BSTFA) containing 1% trimethylchlorosilane (TMCS) and heated at 70-80°C for 20-40 minutes. This reaction produces the trimethylsilyl (TMS) derivative of this compound, which exhibits excellent chromatographic behavior with sharp peaks and minimal tailing. Alternative derivatization approaches include using N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) with 1% TMCS in pyridine hydrate, which may offer advantages for certain complex matrices [5] [4].
After derivatization, the samples should be cooled to room temperature and transferred to GC vials with low-volume inserts to minimize evaporation losses. The derivatives are typically stable for 24-48 hours when stored in a cool, dry environment, though immediate analysis is recommended for optimal results. For quantitative applications, internal standards should be added prior to the derivatization step to account for potential variations in derivatization efficiency. Suitable internal standards for this compound analysis include deuterated analogs (e.g., this compound-d₃₁) or structurally similar monoacylglycerols not expected to be present in the sample (e.g., 1-monobehenin) [5].
GC-MS analysis of this compound requires optimization of both the chromatographic separation and mass spectrometric detection parameters to achieve the necessary sensitivity and specificity. The following protocol has been validated for the analysis of this compound in biological samples:
Chromatographic System:
Mass Spectrometric Detection:
Under EI conditions, the TMS derivative of this compound produces a characteristic fragmentation pattern that enables confident identification. The molecular ion [M]⁺• for this compound-TMS (C₂₂H₄₆O₄Si₂) appears at m/z 430, though it may have low abundance. More diagnostic fragments include the base peak at m/z 371 [M - 59]⁺, resulting from loss of •CH₂OTMS, and prominent ions at m/z 313 [M - 117]⁺, 129 [C₆H₁₃O₂Si]⁺, and 103 [C₅H₁₁OSi]⁺. The fragmentation pattern provides structural information about both the glycerol backbone and the fatty acyl chain, with the palmitoyl moiety contributing ions at m/z 257 [C₁₆H₃₃O₂]⁺, 239 [C₁₆H₃₁O]⁺, and 129 [C₅H₁₁OSi]⁺ [2].
Table 2: Characteristic Fragmentation of this compound-TMS in GC-MS (EI Mode)
| m/z | Relative Abundance | Fragment Assignment | Structural Significance |
|---|---|---|---|
| 430 | Low | Molecular ion [M]⁺• | Intact molecule |
| 371 | High (Base peak) | [M - •CH₂OTMS]⁺ | Loss of terminal TMS-oxymethyl group |
| 313 | Medium | [M - C₇H₁₅O₂]⁺ | Complex rearrangement fragment |
| 257 | Medium | [C₁₆H₃₃O₂]⁺ | Palmitic acid-related fragment |
| 239 | Low | [C₁₆H₃₁O]⁺ | Dehydrated palmitoyl fragment |
| 129 | High | [C₅H₁₁OSi]⁺ | TMS-glycerol fragment |
| 103 | Medium | [C₅H₁₁OSi]⁺ | TMS-related fragment |
| 73 | Very High | [C₃H₉Si]⁺ | Trimethylsilyl group |
For quantitative applications, the ions at m/z 371 and 313 provide the best sensitivity and specificity when used in SIM mode. The quantitation ion (m/z 371) should be combined with at least one qualifying ion (m/z 313 or 129) to maintain adequate confidence in compound identification. The use of a deuterated internal standard (e.g., monitoring m/z 374 for this compound-d₃₁) corrects for potential matrix effects and variations in instrument response [3].
LC-MS methods for this compound analysis offer the advantage of analyzing the underivatized compound, simplifying sample preparation and preserving labile functional groups. Both reversed-phase and normal-phase chromatography can be employed, with reversed-phase C18 columns being most common for biological applications. The following protocol has been optimized for sensitive detection of this compound:
Chromatographic Conditions:
Mass Spectrometric Conditions (ESI Positive Mode):
Under ESI positive mode conditions, this compound primarily forms ammonium adducts [M+NH₄]⁺ at m/z 330.3, which provide excellent sensitivity and predictable fragmentation patterns. When subjected to collision-induced dissociation (CID), these adducts undergo neutral loss of ammonia [M+NH₄ - NH₃]⁺ to form the protonated molecule at m/z 313.3, followed by loss of water to yield m/z 295.3. The most characteristic and abundant fragment results from the neutral loss of the palmitic acid moiety, producing the ion at m/z 129.1, which corresponds to the protonated glycerol backbone minus two water molecules [C₃H₅O₂]⁺. Additional fragments include m/z 239.2 [C₁₆H₃₁O]⁺ from the palmitoyl chain and m/z 57.0 [C₄H₉]⁺ [2].
For maximum sensitivity in quantitative applications, MRM transitions should be optimized using standard solutions. The transition 330.3 → 129.1 provides the highest sensitivity for this compound quantification, while the transition 330.3 → 313.3 serves as a confirmatory transition. The declustering potential, collision energy, and cell exit potential should be optimized for each instrument configuration. Typical collision energies range from 15-25 eV for the primary transition and 10-15 eV for the confirmatory transition. Normal-phase LC separation can be employed as an alternative to reversed-phase chromatography, particularly when analyzing this compound alongside other lipid classes, as it provides class-based separation that can reduce ion suppression effects [2].
Proper interpretation of mass spectral data is essential for confident identification of this compound in complex samples. For GC-MS data, the retention index should fall within a characteristic range (approximately 22-25 minutes under the conditions described), and the mass spectrum should match reference standards with a similarity index of >800/1000. The relative abundance of key fragment ions (m/z 371, 313, 129, 103) should vary by less than 20% compared to the standard analyzed under identical conditions. For LC-MS applications, the retention time should match the standard within ±0.1 minutes, and the relative abundance of MRM transitions should match within ±25% [3] [4].
When identifying this compound in metabolomic studies, additional confidence can be achieved through accurate mass measurement using high-resolution mass spectrometry. The theoretical monoisotopic mass of protonated this compound [M+H]⁺ is C₁₉H₃₉O₄⁺ = 331.2848, while the ammonium adduct [M+NH₄]⁺ is C₁₉H₄₂NO₄⁺ = 348.3113. Mass accuracy of ≤5 ppm is generally required for confident identification. In MS/MS experiments, the fragment ions should also match theoretical masses within this tolerance, with the most characteristic fragments appearing at m/z 313.2737 [M+H-H₂O]⁺, 295.2632 [M+H-2H₂O]⁺, and 129.0546 [C₃H₅O₂]⁺ [3].
For quantitative applications, method validation should establish accuracy, precision, linearity, limit of detection (LOD), limit of quantitation (LOQ), and robustness. Typical performance characteristics for well-validated methods include accuracy of 85-115% across the calibration range, precision with ≤15% relative standard deviation (RSD), and linearity with correlation coefficient (R²) ≥0.995. The LOD for this compound in biological matrices typically ranges from 0.1-1 ng/mL for LC-MS/MS methods and 1-10 ng/mL for GC-MS methods, while LOQ values are generally 3-5 times higher [3].
Table 3: Quantitative Performance Characteristics for this compound Analysis
| Validation Parameter | GC-MS (SIM Mode) | LC-MS/MS (MRM Mode) | Acceptance Criteria |
|---|---|---|---|
| Linearity Range | 10-1000 ng/mL | 1-500 ng/mL | R² ≥ 0.995 |
| Limit of Detection | 1-10 ng/mL | 0.1-1 ng/mL | S/N ≥ 3:1 |
| Limit of Quantification | 5-25 ng/mL | 0.5-5 ng/mL | S/N ≥ 10:1, accuracy 80-120%, precision ≤20% RSD |
| Intra-day Precision | ≤12% RSD | ≤10% RSD | n=6 replicates at low, medium, high concentrations |
| Inter-day Precision | ≤15% RSD | ≤12% RSD | n=18 over 3 days at low, medium, high concentrations |
| Accuracy | 85-110% | 90-110% | Across calibration range |
| Extraction Recovery | 70-95% | 80-105% | Consistent across concentrations |
| Matrix Effect | ±20% | ±15% | Ion suppression/enhancement assessment |
The analytical methods described in this application note support diverse research applications where this compound serves as a biomarker, metabolic intermediate, or quality indicator. In type 2 diabetes research, this compound has been identified as a potential biomarker, with significantly altered levels in patient plasma compared to healthy controls. In one comprehensive metabolomics study, this compound was among ten metabolites identified as potential biomarkers for type 2 diabetes mellitus, demonstrating the value of targeted analysis in clinical research [3].
In nutritional science and animal physiology, GC-MS-based metabolomics has been employed to investigate the effects of early weaning and dietary interventions on metabolic profiles. Research in piglets has demonstrated that abrupt weaning causes significant changes across multiple metabolic pathways, including glycerophospholipid metabolism and fatty acid metabolism, in which this compound plays a role. Dietary supplementation with L-glutamine was shown to partially normalize these metabolic disturbances, highlighting the importance of precise this compound quantification in understanding metabolic responses to nutritional interventions [5].
The following workflow diagram illustrates the complete analytical process for this compound analysis:
Diagram 1: Complete analytical workflow for this compound analysis showing both GC-MS and LC-MS pathways
Several technical challenges may arise during this compound analysis. Matrix effects represent a common issue in mass spectrometry, where co-eluting compounds alter the ionization efficiency of the target analyte. These effects can be minimized through effective sample cleanup using Z-Sep or E-HyCu SPE sorbents, which specifically remove interfering lipids. Additionally, the use of stable isotope-labeled internal standards corrects for residual matrix effects that persist despite cleanup procedures. For GC-MS analysis, incomplete derivatization can reduce sensitivity and produce multiple peaks for a single compound; this can be addressed by ensuring complete dryness of samples before derivatization, fresh derivatization reagents, and adequate reaction time and temperature [4] [6].
Isomer separation presents another challenge, as this compound and 2-monopalmitin isomers may co-elute under standard chromatographic conditions. While these isomers often fragment similarly in mass spectrometry, chromatographic resolution can be achieved using specialized columns or optimized temperature programs. For GC-MS, moderately polar columns (35%-phenyl equivalent) operated with shallow temperature gradients can provide partial resolution. In LC-MS, HILIC (hydrophilic interaction liquid chromatography) columns often provide better isomer separation than reversed-phase columns. When isomer-specific quantification is required, method development should include verification of chromatographic resolution using authentic standards of both positional isomers [2].
The analytical protocols described herein provide robust methods for the identification and quantification of this compound using both GC-MS and LC-MS platforms. The complementary nature of these techniques offers researchers flexibility in method selection based on available instrumentation, required sensitivity, and sample complexity. GC-MS provides excellent separation efficiency and reproducible spectral libraries, while LC-MS enables analysis of underivatized samples with typically higher sensitivity and faster analysis times. Proper sample preparation incorporating advanced SPE materials such as zirconium dioxide-based sorbents or chemically modified carbon fibers significantly enhances method performance by reducing matrix effects. These optimized protocols support diverse research applications in metabolomics, pharmaceutical development, and food science where this compound serves as an important analytical target.
The table below outlines common problems you might encounter, their likely causes, and recommended solutions.
| Problem & Symptoms | Potential Causes | Recommended Solutions |
|---|
| Resin Fouling [1] • Reduced capacity • Poor effluent quality • Requires more rinsing | • Organic Fouling: Accumulation of organic substances. • Inorganic Fouling: Silica, iron, manganese oxides [1] [2]. • Suspended Solids: Blocking resin pores [2]. | • Organic Clean: Warm 2-5% NaOH; for severe cases, 4% NaOH at ~40°C [2]. Brine squeeze (NaCl solution) at elevated temp can be effective [1]. • Inorganic Clean: Soak in 10-15% HCl for 5-12 hrs for iron; use complexing agents (citric acid, EDTA) [2]. • Prevention: Pretreatment (activated carbon, clarification) [1]. | | Inadequate Regeneration [1] • Low ion exchange capacity • Poor process efficiency | • Incorrect regenerant conc., flow rate, or contact time [1]. • Channeling: Uneven flow paths in resin bed [1]. • Calcium Sulfate Scaling: From improper H₂SO₄ regeneration [1] [2]. | • Follow manufacturer's regenerant guidelines (concentration, flow) [1]. • Ensure proper backwashing to redistribute resin bed [1]. • For CaSO₄ scale, soak in 10% HCl solution [2]. Use step-wise regeneration with H₂SO₄ [2]. | | Oxidation Damage [1] • Resin degradation • Reduced capacity • Resin bead fragmentation | Contact with oxidizing agents (e.g., chlorine) [1]. | • Pre-treat feed with activated carbon or UV irradiation [1]. • Use higher cross-linked resins if oxidants are unavoidable [1]. | | Resin Loss/Migration [1] • Visible resin beads in effluent • Decreased system capacity | • Mechanical failure of underdrain screens [1]. • Excessive backwashing flow rate [1]. • Bead fragmentation from osmotic shock or oxidants [1]. | • Inspect and repair column underdrain screens [1]. • Control backwash flow rate to avoid resin loss [1]. | | Binding Issues in Chromatography [3] • Target molecule does not bind. • Binds too weakly/elutes too early. • Binds too strongly/elutes late. | • Incorrect pH: Sample pH not suitable for target charge. • High Ionic Strength: Competing ions prevent binding. • Incorrect Buffer. | • Adjust sample pH: for Cation-Exchange, use a pH below the protein's pI [4] [3]. • Desalt or dilute sample with start buffer to lower ionic strength [3]. • Ensure correct buffer containers and composition [3]. |
Q1: What is the principle behind cation-exchange chromatography? Cation-exchange chromatography separates molecules based on their net positive surface charge. The resin has negatively charged functional groups (e.g., sulfonate -SO₃⁻). Molecules with a net positive charge at the working pH will bind to these sites. Elution is typically achieved by increasing the ionic strength or changing the pH of the buffer, which disrupts the electrostatic interactions [4].
Q2: How should a new resin be prepared before its first use? New resins contain impurities and should be pre-treated [2]:
Q3: How do I regenerate a cation-exchange resin? The regeneration protocol depends on the resin type and application. A general method for a strong acid cation resin involves [5]:
Q4: My resin is heavily fouled with organics. Is there a stronger cleaning method? Yes, for severe organic fouling, a method using an oxidizing agent like sodium hypochlorite can be effective. A patented technique suggests [6]:
The following diagram outlines a logical workflow for diagnosing and treating common cation-exchange resin issues.
Since specific data for 1-Monopalmitin hydrolysis was not found, you will need to experimentally determine the optimal conditions. Focus on these key parameters, using the troubleshooting guide above to resolve any issues that arise:
The core issue in 1-Monopalmitin synthesis is the significant variance in performance between different batches of Amberlite IR-120 resin [1]. The table below summarizes the key findings from the search results to guide your resin selection.
| Resin Batch / Type | Reaction Role | Reaction Conditions | Key Outcomes / Performance |
|---|---|---|---|
| Amberlite IR120b1 | Hydrolysis catalyst | 85°C, 15 minutes [1] | 74.2% yield of this compound [1] |
| Amberlite IR120b2 | Hydrolysis catalyst | 85°C, 15 minutes [1] | Drastically lower yield of 3.4% of this compound [1] |
| Amberlite IR-120 H+ | Acid catalyst | Reflux in Water/ACN [2] | Effective, reusable catalyst for other syntheses (e.g., quinazolinones) [2] |
Here are solutions to common problems you might encounter during your experiment.
This is a detailed two-step, solvent-free method for synthesizing this compound, adapted from the search results [1]. The workflow below illustrates the complete process.
The following table summarizes the key viability and optimization data for this compound in Caco-2 cells from a peer-reviewed study [1]:
| Parameter | Details & Quantitative Data |
|---|---|
| Cell Line Tested | Caco-2 cells [1] |
| Viability Assays Used | MTS assay & LDH assay [1] |
| Maximum Non-cytotoxic Concentration | ≤ 1000 µM [1] |
| Treatment Duration | 24 hours [1] |
| Key Experimental Findings | • Significant increase in Rhodamine 123 accumulation. • Decrease in estradiol 17β-D-glucuronide efflux ratio. • 19% decrease in MRP2 protein expression. [1] |
Based on the study and general best practices for cell viability assays, here is a methodological overview you can adapt.
The workflow below outlines the key experimental steps.
Here are answers to common technical challenges:
Q: My dose-response curves are inconsistent between replicates. What could be wrong?
Q: The vehicle control (DMSO) is showing toxic effects on my cells.
Q: Why is it important to use both MTS and LDH assays for viability?
The table below summarizes the fundamental physicochemical properties and stock preparation guidelines for 1-Monopalmitin.
| Property | Value / Guideline | Conditions / Notes |
|---|---|---|
| Molecular Formula | C₁₉H₃₈O₄ | - |
| Molecular Weight | 330.50 g/mol | - |
| Appearance | White to off-white solid powder | [1] |
| Melting Point | 75°C | [2] |
| Recommended Solvents | DMSO, Ethanol, Corn Oil | [1] |
| Typical Solubility | ~50 mg/mL (~151.28 mM) | In DMSO or Ethanol [1] |
| Common Stock Concentration | 10-50 mM | Prepared in DMSO [1] |
For cell-based assays, you can prepare the working solution as follows [1]:
For a greener, solvent-free synthesis, a chemoenzymatic two-step method can be used [3]:
This method achieved a high yield of 86.1% for the hydrolysis step, demonstrating its efficiency [3].
Q1: What is the biological activity of this compound that justifies its use in research? this compound is identified as a bitter melon extract with two key documented activities. It inhibits P-glycoprotein (P-gp) activity in intestinal Caco-2 cells, which is relevant for drug absorption studies [2] [1]. More recently, it was shown to promote apoptosis in non-small cell lung cancer (NSCLC) cells (A549 and SPC-A1) by activating the PI3K/Akt pathway [4].
Q2: Are there any stability concerns for stock solutions? Yes. For long-term storage, this compound powder should be kept at -20°C. Once dissolved in DMSO, stock solutions are best used fresh but can be stored at -80°C for up to 6 months or at -20°C for 1 month. It is crucial to avoid repeated freeze-thaw cycles to maintain stability and prevent precipitation [1].
Q3: Why choose solvent-free synthesis methods? Solvent-free synthesis, like the chemoenzymatic method described, aligns with green chemistry principles. It reduces environmental impact from solvent waste, lowers production costs, and complies with strict regulations, particularly in industries like food and pharmaceuticals [3].
The following diagram outlines the experimental workflow for preparing this compound treatment solutions from powder, incorporating key troubleshooting points.
The relationship between 1-Mono, the PI3K/Akt pathway, and autophagy is summarized in the diagram below.
Diagram 1: Mechanism of this compound and Autophagy Inhibition.
This protocol provides a detailed methodology for testing the combination of this compound with an autophagy inhibitor in a cell-based assay, using A549 or SPC-A1 non-small cell lung cancer (NSCLC) cell lines [1].
Diagram 2: Workflow for testing 1-Mono and Autophagy Inhibitor combination.
The table below compares common pharmacological inhibitors used to block autophagy at different stages.
| Inhibitor | Primary Target / Mechanism | Effect in Combination with 1-Mono | Key Considerations |
|---|---|---|---|
| Chloroquine (CQ) / Hydroxychloroquine (HCQ) | Lysosome (inhibits autophagosome degradation) [2] | Dramatically enhanced cytotoxicity [1] | Well-known, clinically available; off-target effects possible. |
| 3-Methyladenine (3-MA) | Class III PI3K (VPS34) (inhibits autophagosome formation) [2] | Significantly improves sensitivity to various therapies [2] | Early-stage inhibitor; widely used but not highly specific. |
| SAR405 | VPS34 kinase (inhibits autophagosome formation) [2] | Shown to reduce tumor cell proliferation with Everolimus [2] | More specific than 3-MA; use if VPS34-specific inhibition is needed. |
| ULK1 Inhibitors (e.g., SBI0206965) | ULK1 kinase (inhibits autophagy initiation) [2] | Sensitizes cancer cells to chemotherapeutic agents [2] | Targets the very first step; potential for novel combination strategies. |
Q1: Why should I target cytoprotective autophagy instead of just increasing the 1-Mono dose? Increasing the drug dose can lead to off-target toxicity and may not efficiently kill the resistant cell population that survives via autophagy. Combining a lower, more specific dose of 1-Mono with an autophagy inhibitor like CQ is a more strategic approach to overcome this specific resistance mechanism, potentially leading to better efficacy and a lower risk of severe side effects [1] [2].
Q2: How can I confirm that autophagy is truly cytoprotective in my experiment? The gold standard is to use a genetic approach. If knocking down (siRNA/CRISPR) a key autophagy gene (e.g., ATG5 or ATG7) enhances 1-Mono-induced cell death, this provides strong evidence that the observed autophagy is indeed cytoprotective. Pharmacological inhibitors can be used for initial screening, but genetic validation is more specific [2].
Q3: Are there any other pathways I should monitor when using this combination? Yes, it is crucial. Since 1-Mono's pro-apoptotic effect works through the PI3K/Akt pathway, you should confirm that this signaling is still activated. Use Western blotting to check for phosphorylation of Akt. Furthermore, monitor apoptosis markers like cleaved Caspase-3 and PARP to quantitatively assess the enhanced cell death from the combination treatment [1].
Q4: My combination treatment isn't working. What could be wrong?
The table below summarizes key information on this compound from recent studies.
| Aspect | Details |
|---|---|
| Basic Description | A monoglyceride (glycerol ester of palmitic acid); active compound found in natural plants like Mougeotia nummuloides and Spirulina major. [1] [2] |
| Molecular Formula | C19H38O4 [2] |
| Proposed Mechanism in Lung Cancer (NSCLC) | Promotes apoptosis and induces G2/M cell cycle arrest via the PI3K/Akt pathway. It also suppresses Inhibitor of Apoptosis Proteins (IAPs) and induces cytoprotective autophagy. [1] |
| Relevant Combination Therapy Finding | Preclinical studies on other agents (statin drugs) show enhanced inhibition of cell growth and cytotoxicity when combined with chemotherapy, providing a rationale for exploring similar combination strategies. [3] |
Here are detailed methodologies and solutions for common experimental challenges, presented in a Q&A format.
This protocol is adapted from established in vitro cytotoxicity and cell proliferation assays [1] [3].
% Specific Lysis = (Test cpm - Spontaneous cpm) / (Maximum cpm - Spontaneous cpm) * 100This is a common challenge in drug testing. The 2023 study on this compound provides a key insight and a potential solution [1].
You can use specific pharmacological inhibitors to block the pathway and observe the effects [1].
Based on the gathered data, here is a diagram illustrating the signaling pathway of this compound.
The DOT code below generates a flow diagram depicting the mechanism of this compound in non-small cell lung cancer (NSCLC) cells, as revealed by a 2023 study [1].
This diagram illustrates the dual role of PI3K/Akt pathway activation: it mediates both the desired pro-apoptotic effects and an undesired cytoprotective autophagy. The dashed lines show how inhibitors can be used to probe this mechanism.
The table below summarizes two enzymatic approaches for synthesizing 1-Monopalmitin, their specific scaling challenges, and potential solutions.
| Method | Key Feature | Scaling Challenge | Potential Solution |
|---|---|---|---|
| Transesterification (Vinyl Palmitate + Glycerol) [1] | Novozym 435 catalyst; no silica gel for glycerol absorption [1] | High raw material cost (vinyl palmitate); potential enzyme inactivation [1] | Optimize enzyme recycling; use solvent-free system; consider alternative acyl donors |
| Esterification & Deprotection (1,2-Acetonide Glycerol + Palmitic Acid) [1] | Novozym 435 for esterification; Amberlyst-15 for deprotection [1] | Multi-step process; handling of acid catalyst (Amberlyst-15) [1] | Ensure proper quenching and catalyst removal; streamline steps for continuous processing |
Here are some frequently encountered issues and their solutions.
Q1: How can I improve the low yield of this compound?
Q2: The reaction mixture becomes heterogeneous, leading to poor conversion. What should I do?
Q3: The immobilized enzyme (Novozym 435) loses activity too quickly. How can I extend its lifespan?
Here is a detailed, scalable protocol for the synthesis of this compound via the transesterification route.
1. Materials
2. Procedure
The following diagram illustrates the core workflow and quality control points for this synthesis method.
Different analytical techniques can be used for this compound, each with its own advantages. The table below summarizes three methods identified in the current literature.
| Method | Key Principle | Reported Performance | Application Context |
|---|
| High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) [1] | Reversed-phase separation with mass spectrometric detection. Distinguishes between 1-MG and 2-MG isomers. | LOD: 0.8 mg/L (as C16:0 MG) LOQ: 1.7 mg/L (as C16:0 MG) Accuracy: <20% deviation from target [1] | Analysis of monoacylglycerols in commercial food emulsifiers (E 471). | | Quantitative Proton Nuclear Magnetic Resonance (qHNMR) [2] | Quantification based on unique proton signals of analytes without need for identical reference standards. | Suitable for quantifying 1-MG, 2-MG, DG, TG, free fatty acids, and glycerol simultaneously. Method was qualified for accuracy, precision, and robustness. [2] | Quantitative profiling of glycerides in marketed pharmaceutical excipients. | | High-Performance Liquid Chromatography with Evaporative Light-Scattering Detection (HPLC-ELSD) [3] [4] | Separation of sn-2 monoglycerides (like sn-2 monopalmitin) followed by ELSD detection. | LOD: 0.19 µg LOQ: 0.38 µg Linearity: r=0.999 (1-200 µg) Precision: SD=1.10 [4] | Determination of sn-2 monopalmitin in infant formulas after enzymatic hydrolysis of triglycerides. |
For any analytical method, demonstrating that it is suitable for its intended use requires rigorous validation. Here are the core validation parameters and specific protocols for the HPLC-MS method.
For a method to be considered validated, several performance characteristics must be tested [5] [6]:
The following workflow outlines the key steps for the HPLC-MS method, from sample preparation to data analysis:
| Problem | Possible Cause | Suggested Solution |
|---|
| Poor Chromatographic Peak Shape | - Column degradation
Q1: Can I use this HPLC-MS method to analyze other monoacylglycerols besides this compound? A1: Yes. The method was developed to separate and quantify 29 different glycerides and fatty acids. By using the described response factor system, you can reliably quantify other MGs (like 1-monoolein) and DGs as long as you have the C16:0 representative for calibration [1].
Q2: My laboratory doesn't have an MS detector. What are my alternatives for analyzing this compound? A2: While MS provides excellent specificity, other techniques are available:
Q3: How do I confirm that my this compound standard has not degraded? A3: Purity and stability can be checked using:
| Monoglyceride | Cancer Model / Cell Line | Key Findings / Proposed Mechanism | Experimental Data |
|---|
| 1-Monopalmitin (Glyceryl Palmitate) | Lung Cancer (A549, SPC-A1) [1] [2] | - Induces apoptosis and G2/M cell cycle arrest.
The key experiments cited in the guide involved the following standardized methodologies:
Cell Culture and Viability Assays: Human cancer cell lines (e.g., A549, SPC-A1 for lung cancer; various leukemic cell lines) are cultured under standard conditions. To assess viability, cells are treated with a range of monoglyceride concentrations for 24-48 hours. Cell viability is typically measured using assays like MTS, which quantifies the metabolic activity of living cells, and half-maximal inhibitory concentration (IC50) values are calculated [1] [2] [4].
Apoptosis and Cell Cycle Analysis: After treatment, apoptosis is detected using:
Protein Expression Analysis (Western Blotting): This technique is used to probe changes in protein levels. Key proteins analyzed include:
Autophagy Detection: Induction of autophagy is measured by monitoring the conversion of the protein LC3-I to its lipidated form, LC3-II (an autophagy marker) and the degradation of p62 protein via Western blot [1].
Efflux Transporter Inhibition Assays: In Caco-2 cell models, the inhibitory effect on efflux transporters like P-gp and MRP2 is evaluated by measuring the increased intracellular accumulation of fluorescent substrate dyes such as Rhodamine 123 [5].
The experimental data suggests that monoglycerides like this compound and MAG-DHA exert their anticancer effects through specific molecular pathways. The diagram below illustrates these mechanisms for this compound.
The PI3K/Akt pathway is a critical intracellular signaling cascade that regulates diverse cellular functions including survival, growth, proliferation, and metabolism [1]. It is activated by various stimuli like receptor tyrosine kinases. The core mechanism involves PI3K generating a lipid second messenger (PIP3), which leads to the phosphorylation and activation of Akt by upstream kinases. The pathway is tightly regulated by phosphatases like PTEN, and its dysregulation is implicated in numerous human diseases, including cancer [1].
LY294002 is a potent, synthetic chemical inhibitor of PI3K. It has been extensively used in basic research to probe the function of the PI3K/Akt pathway. By inhibiting PI3K, LY294002 prevents the phosphorylation and activation of Akt, which can lead to inhibited cell proliferation and the induction of apoptosis in various cancer cell types [2] [3].
The diagram below illustrates how LY294002 acts on this pathway.
While data for 1-Monopalmitin is unavailable, the table below summarizes quantitative data for LY294002 from published studies, demonstrating its effects across different experimental models. This can serve as a reference for the kind of data you would gather for a compound of interest.
| Cell Line / Model | Experimental Context | LY294002 Concentration / Dose | Key Observed Effects | Citation |
|---|---|---|---|---|
| Nasopharyngeal Carcinoma (CNE-2Z) | In vitro & in vivo (mouse xenograft) | 10-75 µM (in vitro); 10-75 mg/kg (in vivo) | Inhibited cell proliferation; induced apoptosis via caspase-9 activation; reduced tumor growth. | [2] |
| Pancreatic Cancer (AsPC-1, PANC-1) | In vitro & in vivo (mouse xenograft) | 10-50 µM (in vitro); 25 mg/kg (in vivo) | Enhanced cisplatin-induced apoptosis & growth inhibition; reduced Akt phosphorylation. | [3] |
| Acute Myeloid Leukemia (HL-60) | In vitro (combination with PHI) | 10-40 µM | Synergistically inhibited cell viability; induced apoptosis; reduced phosphorylation of Akt, mTOR, and p70S6K. | [4] |
| Gemcitabine-Resistant Pancreatic Cancer (PK59, KLM1-R) | In vitro | Not specified in excerpt | Paradoxically enhanced Akt phosphorylation (Ser473); this effect was abolished by wortmannin (another PI3K inhibitor). | [5] |
Researchers commonly use a suite of methodologies to validate the action of a compound on the PI3K/Akt pathway. The workflow below outlines a typical experimental process for inhibitor validation.
Here are the detailed methodologies for the key experiments cited:
The provided data for LY294002 shows a consistent theme: effective inhibition of the PI3K/Akt pathway leads to reduced cell proliferation and increased apoptosis. However, the paradoxical activation of Akt in gemcitabine-resistant pancreatic cancer cells [5] highlights that cellular context and resistance mechanisms are critical factors that can influence the outcome, a crucial consideration when testing any new compound.
Since this compound was not featured in the current scientific literature, I suggest you:
The table below objectively compares the core characteristics and experimental findings for 1-Monopalmitin and the PI3K inhibitor Wortmannin in the context of this validation.
| Aspect | This compound (1-Mono) | Wortmannin |
|---|---|---|
| Primary Role in Study | Compound under investigation | Pharmacological tool for pathway validation [1] |
| Observed Effect on PI3K/Akt | Activates the PI3K/Akt pathway [1] | Inhibits the PI3K/Akt pathway [2] |
| Impact on Cell Viability | Suppresses cancer cell proliferation, induces apoptosis [1] | Induces rapid apoptosis in sensitive cells (e.g., iPSCs) [2] |
| Key Experimental Finding | Co-treatment with Wortmannin or LY294002 partially reverses 1-Mono's anti-proliferative and pro-apoptotic effects [1] | Serves as a control to confirm that 1-Mono's effects are dependent on PI3K/Akt activity [1] |
| Interpretation | Kills cancer cells via a PI3K/Akt-dependent mechanism (likely indirect/compensatory activation) [1] | Confirms pathway-specificity of 1-Mono; its inhibition protects cells from 1-Mono-induced death [1] |
The core validation comes from a 2023 study in Environmental Toxicology that investigated the effects of this compound on non-small cell lung cancer (NSCLC) cell lines A549 and SPC-A1 [1].
For researchers looking to replicate or build upon this validation, the core methodology is as follows [1]:
The diagram below illustrates the essential components of the PI3K/AKT signaling pathway, which is central to understanding the mechanism of this compound and Wortmannin.
This diagram illustrates the standard PI3K/AKT signaling pathway and the points of intervention for the compounds discussed [1] [3] [4]. Wortmannin acts as a direct inhibitor of PI3K, preventing the downstream activation of AKT [2]. The action of This compound is shown to be dependent on this pathway, though its specific molecular target may be upstream or parallel to PI3K, leading to an context-dependent activation of AKT that ultimately signals cell death [1].
The finding that this compound's cell-killing effect is dependent on PI3K/Akt pathway activity, even though it activates the pathway, is a critical nuance. It suggests that this compound does not directly inhibit PI3K like Wortmannin but likely causes an cellular stress response that hijacks the survival pathway, ultimately leading to apoptosis, potentially through induced cytoprotective autophagy [1].
This contrasts with the straightforward pathway inhibition used by classic tool compounds like Wortmannin, which is essential for apoptosis in other cell types like iPSCs [2].
A 2024 MR study published in BMC Gastroenterology identified 1-palmitoylglycerol (1-Monopalmitin) as one of several blood metabolites with a potential causal relationship with IBS [1].
The key finding for this compound is summarized in the table below:
| Metabolite | Odds Ratio (OR) | 95% Confidence Interval (CI) | p-value | Effect on IBS Risk |
|---|---|---|---|---|
| 1-palmitoylglycerol (this compound) | 1.49 | 1.07 - 2.07 | Information Missing | Increased [1] |
| Stearate | 0.74 | 0.59 - 0.92 | Information Missing | Decreased [1] |
| Arginine | 1.36 | 1.07 - 1.74 | Information Missing | Increased [1] |
| 1-palmitoylglycerophosphoinositol | 0.84 | 0.71 - 0.99 | Information Missing | Decreased [1] |
This finding indicates that a genetic predisposition to higher levels of this compound is associated with a 49% increased odds of developing IBS, suggesting it is a potential risk factor [1].
The MR study employed a standardized two-sample MR design. The following workflow outlines the key steps, from genetic instrument selection to causal inference [1].
The specific methodological details corresponding to the workflow are as follows [1]:
The following table summarizes the key quantitative data from recent studies:
| Cancer Cell Line | Cancer Type | IC50 Value | Experimental Model | Key Findings | Citation |
|---|---|---|---|---|---|
| A549 | Non-Small Cell Lung Cancer (NSCLC) | 50.12 μg/mL | In vitro | Induced G2/M arrest & caspase-dependent apoptosis; activated PI3K/Akt pathway. | [1] |
| SPC-A1 | Non-Small Cell Lung Cancer (NSCLC) | 58.30 μg/mL | In vitro | Induced G2/M arrest & caspase-dependent apoptosis; activated PI3K/Akt pathway. | [1] |
| H460 | Lung Cancer | 176.75 μg/mL | In vitro | Lower susceptibility compared to A549 and SPC-A1 cells. | [2] |
| H1299 | Lung Cancer | 165.53 μg/mL | In vitro | Lower susceptibility compared to A549 and SPC-A1 cells. | [2] |
| HBE (Normal) | Normal Human Bronchial Epithelium | 161.34 μg/mL | In vitro | Demonstrated significantly lower toxicity, indicating selective cytotoxicity against cancer cells. | [2] |
The data in the table above was generated using standardized laboratory methods. Here is a detailed breakdown of the key protocols:
Cell Viability Assay (MTT Assay)
Mechanism of Action Studies
This compound exerts its cytotoxic effects through multiple mechanisms, with the PI3K/Akt pathway playing a central role. The diagram below illustrates this process and the experimental workflow.
The research indicates that this compound's anti-cancer activity is primarily mediated by activating the PI3K/Akt signaling pathway. This activation triggers three key downstream events [2] [1]:
Furthermore, this compound is an inhibitor of P-glycoprotein (P-gp), a pump that often causes resistance to chemotherapy by expelling drugs from cancer cells. By inhibiting P-gp, this compound can increase the accumulation and efficacy of other co-administered chemotherapeutic agents [4] [2].
Future studies should focus on in vivo models to validate these effects in a whole organism and explore its potential in combination therapies, especially given its ability to counteract a key mechanism of drug resistance.
Environmental Hazard